molecular formula C14H8F3NO4 B1393787 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261858-56-3

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B1393787
CAS No.: 1261858-56-3
M. Wt: 311.21 g/mol
InChI Key: NSRVADUQUXMKPD-UHFFFAOYSA-N
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Description

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H8F3NO4 and its molecular weight is 311.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRVADUQUXMKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691174
Record name 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261858-56-3
Record name 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid, a key building block in pharmaceutical and materials science research. The presented methodology is grounded in modern synthetic organic chemistry principles, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this synthesis.

Introduction and Strategic Approach

This compound is a substituted aromatic carboxylic acid featuring a nitro group and a trifluoromethylphenyl moiety. These functional groups impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, including potential therapeutic agents and functional materials.

The synthetic strategy outlined herein focuses on a convergent approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This modern coupling method is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal choice for the synthesis of complex biaryl compounds.[1][2][3] The overall synthetic pathway is depicted below.

A 3-Bromo-5-nitrobenzoic acid C This compound A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B 4-(Trifluoromethyl)phenylboronic acid B->C

Figure 1: Overall Synthetic Strategy. A convergent synthesis of the target molecule via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursors

The success of the final coupling step relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors: 3-bromo-5-nitrobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Synthesis of 3-Bromo-5-nitrobenzoic acid

3-Bromo-5-nitrobenzoic acid serves as the electrophilic partner in the Suzuki-Miyaura coupling. It is a versatile building block in organic synthesis.[4] While commercially available, its synthesis from simpler precursors is a common and instructive laboratory procedure. A common route involves the nitration of 3-bromobenzoic acid.

Experimental Protocol: Nitration of 3-Bromobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 10.0 g of 3-bromobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining a cool temperature.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-bromobenzoic acid over 30-45 minutes. The reaction temperature should be maintained between 0-10 °C throughout the addition.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be recrystallized from an ethanol-water mixture to yield pure 3-bromo-5-nitrobenzoic acid.

Causality of Experimental Choices:

  • The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.[5][6]

  • Maintaining a low temperature during the reaction is crucial to control the exothermic nature of the nitration and to minimize the formation of side products.

Synthesis of 4-(Trifluoromethyl)phenylboronic acid

4-(Trifluoromethyl)phenylboronic acid is the nucleophilic partner in the Suzuki-Miyaura coupling. Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates.[1] This reagent is also commercially available but can be synthesized from 4-bromobenzotrifluoride via a Grignard reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2.43 g of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 22.5 g of 4-bromobenzotrifluoride in 100 mL of anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should be initiated with gentle heating if necessary and then maintained at a gentle reflux.

  • Reaction with Trialkyl Borate: After the magnesium has been consumed, cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 20.8 g of trimethyl borate in 50 mL of anhydrous THF, keeping the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The reaction is then quenched by the slow addition of 100 mL of 2 M hydrochloric acid.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude solid is recrystallized from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford pure 4-(trifluoromethyl)phenylboronic acid.

Causality of Experimental Choices:

  • The use of anhydrous conditions is critical for the successful formation of the Grignard reagent, which is highly reactive towards water.

  • The low-temperature addition of the trialkyl borate is necessary to prevent over-addition and the formation of borinic and boronic acids.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[2][3] In this synthesis, it facilitates the formation of the C-C bond between the two aromatic rings.

cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OR)2 Base D Reductive Elimination Precursor C->D D->A Ar-Ar' Product This compound D->Product ArX 3-Bromo-5-nitrobenzoic acid ArX->B ArB 4-(Trifluoromethyl)phenylboronic acid ArB->C

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. The palladium catalyst cycles between the 0 and +2 oxidation states to facilitate the cross-coupling.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a Schlenk flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq)[7], a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium carbonate (3.0 eq) or cesium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Acidify the aqueous solution with 2 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.

Quantitative Data Summary

ReagentMolar Eq.Purpose
3-Bromo-5-nitrobenzoic acid1.0Electrophile
4-(Trifluoromethyl)phenylboronic acid1.2Nucleophile
Palladium Catalyst0.03Catalyst
Base (e.g., K₂CO₃)3.0Activates boronic acid
Solvent (e.g., Dioxane/Water)-Reaction Medium

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and its supporting ligands is crucial for the efficiency of the reaction. Ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium species and facilitate the elementary steps of the catalytic cycle.

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the recommended route, other cross-coupling reactions could also be employed.

  • Ullmann Reaction: A classical approach for biaryl synthesis involves the copper-mediated coupling of two aryl halides.[8][9][10] However, this method typically requires harsh reaction conditions, such as high temperatures, and may have limited functional group tolerance compared to palladium-catalyzed methods.[8]

  • Buchwald-Hartwig Amination Chemistry: While primarily used for C-N bond formation, the principles and catalyst systems developed for Buchwald-Hartwig amination have significantly advanced the field of cross-coupling and share mechanistic similarities with C-C bond-forming reactions.[11][12]

Conclusion

The synthesis of this compound is efficiently achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and high-yielding pathway to the target molecule. The successful execution of this synthesis relies on a solid understanding of the underlying reaction mechanisms and careful attention to experimental detail, particularly in the preparation of the starting materials and the execution of the final palladium-catalyzed coupling step. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Hashinoki, M., et al. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. J-STAGE. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
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  • PrepChem.com. Synthesis of 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Beilstein Journals. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. [Link]

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Cambridge University Press. Ullmann Reaction. [Link]

  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RUA. FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

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  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

  • Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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  • European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds - EP 0129528 B1. [Link]

  • National Center for Biotechnology Information. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

  • Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. [Link]

Sources

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: Initial searches for "5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid" did not yield a conclusive Chemical Abstracts Service (CAS) number, suggesting ambiguity in the provided nomenclature. This guide will therefore focus on the well-characterized and commercially available regioisomer, 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3) . This compound is a critical building block in medicinal chemistry and serves as a representative example for researchers working with substituted benzoic acids.

Introduction: A Key Intermediate in Modern Drug Discovery

3-Nitro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of three key functional groups on a benzene ring: a carboxylic acid, a nitro group, and a trifluoromethyl group. The carboxylic acid provides a reactive handle for a variety of chemical transformations, most notably amide bond formation. The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The nitro group is a versatile functional group that can be readily reduced to an amine, providing a pathway to a diverse range of derivatives, or it can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring.[2]

This guide provides a comprehensive overview of 3-Nitro-5-(trifluoromethyl)benzoic acid, including its physicochemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety and handling information.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)benzoic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 328-80-3[3][4]
Molecular Formula C₈H₄F₃NO₄[4][5]
Molecular Weight 235.12 g/mol [4]
Appearance White to light yellow crystalline powder[3]
Melting Point 128.0-132.0 °C
Purity Typically ≥95%[5]
Synonyms 3-Carboxy-5-nitrobenzotrifluoride, α,α,α-trifluoro-5-nitro-m-toluic acid[5]
InChI Key ODCLHXGXGFBBTA-UHFFFAOYSA-N[5]
SMILES O=C(O)c1cc(cc(c1)=O)C(F)(F)F[6]

Spectroscopic Data: A representative ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 8.69 (1H, s), 8.74 (1H, s), and 9.1 (1H, s), corresponding to the aromatic protons.[3]

Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

The most common laboratory-scale synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid involves the nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director, and the carboxylic acid group is also a meta-director, thus the nitration reaction proceeds with high regioselectivity to yield the desired 3,5-disubstituted product.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic acid[3]

Causality of Experimental Choices:

  • Reagents: Fuming nitric acid is used as the nitrating agent, and concentrated sulfuric acid serves as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The initial addition of nitric acid is carried out at 0 °C to control the exothermic reaction and prevent over-nitration or side reactions. The reaction is then gently warmed to 35 °C to ensure the completion of the reaction in a reasonable timeframe.

  • Workup: The reaction mixture is poured into ice water to precipitate the product, which has low solubility in aqueous media. The subsequent washing steps with water and dissolution in ethyl acetate followed by washing are to remove any remaining acid and inorganic byproducts.

Step-by-Step Methodology:

  • In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid (880 mL) containing 3-(trifluoromethyl)benzoic acid (203.4 g) to 0 °C in an ice bath.

  • Slowly add 90% fuming nitric acid (210 mL) to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at 35 °C for 3 hours.

  • Slowly pour the reaction mixture into a large beaker containing approximately 1 kg of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash the solid with 500 mL of water.

  • Dissolve the crude product in 500 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-Nitro-5-(trifluoromethyl)benzoic acid as a white powder (typical yield: ~92%).[3]

Synthesis Workflow Diagram

synthesis_workflow start Start Materials: - 3-(Trifluoromethyl)benzoic acid - Conc. H₂SO₄ - Fuming HNO₃ step1 Step 1: Nitration - Add HNO₃ to H₂SO₄ solution of starting material at 0°C. - Stir at 35°C for 3 hours. start->step1 step2 Step 2: Precipitation - Pour reaction mixture into ice water. step1->step2 step3 Step 3: Filtration & Washing - Collect precipitate by filtration. - Wash with water. step2->step3 step4 Step 4: Extraction & Drying - Dissolve in Ethyl Acetate. - Wash organic layer with water. - Dry over Na₂SO₄. step3->step4 step5 Step 5: Isolation - Evaporate solvent under reduced pressure. step4->step5 end Final Product: 3-Nitro-5-(trifluoromethyl)benzoic acid step5->end

Sources

An In-depth Technical Guide on the Putative Mechanism of Action for 5-Nitro-3-(4-trifluoromethylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Molecule of Designed Intent

In the landscape of modern drug discovery, the rational design of small molecules with specific therapeutic aims is paramount. The 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid scaffold represents a fascinating convergence of pharmacophoric elements, each contributing to a potential biological activity profile. The strategic incorporation of a nitro group, a trifluoromethyl moiety, and a benzoic acid core suggests a deliberate engineering approach towards creating a novel therapeutic agent. This technical guide aims to dissect the plausible mechanisms of action for this class of compounds, providing a roadmap for researchers and drug development professionals to explore their full therapeutic potential. We will delve into the anticipated biological targets, the experimental methodologies required for validation, and the underlying structure-activity relationships that govern their efficacy.

Section 1: Deconstructing the Pharmacophore - A Triad of Functionality

The this compound structure is not a random assortment of chemical groups. Each component is known to impart specific properties that can influence the molecule's pharmacokinetic and pharmacodynamic profile.

  • The Benzoic Acid Core: This is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. Its acidic nature can facilitate interactions with active sites of enzymes or receptors.

  • The 5-Nitro Group: The presence of a nitroaromatic group is a strong indicator of a potential prodrug strategy, particularly in the context of antimicrobial and anticancer therapies.[1][2][3][4] This group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or within certain bacteria, to generate reactive nitrogen species that are cytotoxic.[1][2]

  • The 4-Trifluoromethylphenyl Moiety: The trifluoromethyl (CF3) group is a bioisostere for several non-polar groups and is frequently used in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5][6] Its strong electron-withdrawing nature can also influence the electronic properties of the entire molecule, potentially modulating its interaction with biological targets.

Based on this analysis, a primary hypothesis emerges: This compound derivatives may act as bioreductive prodrugs, with the trifluoromethylphenyl group serving to modulate target specificity and pharmacokinetic properties.

Section 2: The Hypothesized Mechanism of Action - A Tale of Two Environments

We propose a dualistic mechanism of action, contingent on the cellular environment.

In Hypoxic Environments (e.g., Solid Tumors, Anaerobic Bacteria): The Bioreductive Pathway

The central hypothesis revolves around the reductive activation of the 5-nitro group. This is a well-documented mechanism for other nitroaromatic compounds.[1][2]

Proposed Signaling Pathway:

Bioreductive Activation Compound Compound Nitroreductase Nitroreductase Compound->Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Nitroreductase->Reactive_Nitrogen_Species Generation of Cellular_Targets DNA, Proteins, Lipids Reactive_Nitrogen_Species->Cellular_Targets Damage to Cytotoxicity Cytotoxicity Cellular_Targets->Cytotoxicity Leads to

Caption: Proposed bioreductive activation pathway.

In this model, the parent compound, which is relatively non-toxic, enters a hypoxic cell. Cellular nitroreductases, which are often overexpressed in cancer cells and present in various bacteria, reduce the nitro group. This reduction process generates highly reactive nitrogen species, such as nitric oxide (NO), which can induce cellular damage through various mechanisms including DNA strand breaks, protein nitrosylation, and lipid peroxidation, ultimately leading to apoptosis or cell death.[1]

In Normoxic Environments: Direct Target Inhibition

While the bioreductive pathway is a strong candidate, it is also plausible that the parent molecule or its metabolites could have direct inhibitory effects on specific cellular targets. The presence of the trifluoromethylphenyl group suggests that the molecule may have a high affinity for specific protein binding pockets.[5] Potential targets could include enzymes involved in cellular proliferation or bacterial survival.

Section 3: Experimental Validation - A Phased Approach

To rigorously test our hypothesized mechanism of action, a multi-pronged experimental strategy is required.

Phase 1: Cellular Activity and Cytotoxicity Profiling

The initial step is to determine the biological activity of the compound series across a panel of relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, PC-3) and/or bacterial cultures in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 24-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Data Presentation:

Compound IDR GroupA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
NTB-1 -H[Data][Data][Data]
NTB-2 -CH3[Data][Data][Data]
NTB-3 -Cl[Data][Data][Data]
Phase 2: Investigating the Bioreductive Mechanism

If the compounds show significant cytotoxicity, the next step is to investigate the role of the nitro group and its reduction.

Experimental Workflow:

Bioreductive_Investigation Start Cytotoxic Compound Identified Hypoxia_vs_Normoxia Compare Cytotoxicity in Hypoxic vs. Normoxic Conditions Start->Hypoxia_vs_Normoxia Nitroreductase_Inhibition Test Cytotoxicity with Nitroreductase Inhibitors Start->Nitroreductase_Inhibition NO_Detection Measure Nitric Oxide Production Start->NO_Detection Metabolite_Analysis Identify Metabolites via LC-MS Start->Metabolite_Analysis Conclusion Bioreductive Mechanism (Confirmed/Refuted) Hypoxia_vs_Normoxia->Conclusion Nitroreductase_Inhibition->Conclusion NO_Detection->Conclusion Metabolite_Analysis->Conclusion

Caption: Workflow for investigating the bioreductive mechanism.

Key Experiments:

  • Hypoxia vs. Normoxia Cytotoxicity Assay: Repeat the MTT assay under both normoxic (21% O2) and hypoxic (1% O2) conditions. A significant increase in cytotoxicity under hypoxic conditions would support the bioreductive prodrug hypothesis.

  • Nitroreductase Inhibition: Co-treat cells with the compound and a known nitroreductase inhibitor. A decrease in cytotoxicity in the presence of the inhibitor would implicate nitroreductases in the compound's mechanism of action.

  • Nitric Oxide Detection: Utilize fluorescent probes (e.g., DAF-FM diacetate) to measure intracellular nitric oxide production in cells treated with the compounds. An increase in NO levels would be strong evidence for the proposed mechanism.

Phase 3: Target Deconvolution

To identify potential direct targets of the parent compound or its metabolites, a broader screening approach is necessary.

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

This assay determines if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall components in bacteria.

  • Bacterial Culture: Grow a bacterial strain of interest to mid-log phase.

  • Radiolabeled Precursor Addition: Aliquot the culture into tubes and add radiolabeled precursors for DNA ([3H]thymidine), RNA ([3H]uridine), protein ([3H]leucine), and cell wall ([14C]N-acetylglucosamine) synthesis.

  • Compound Treatment: Add the test compound at a concentration that inhibits growth.

  • Incubation and Sampling: Incubate the cultures and take samples at various time points.

  • Precipitation and Scintillation Counting: Precipitate the macromolecules, collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: A broad inhibition of multiple pathways may suggest a global effect on bacterial cell function, consistent with the generation of reactive species.[6][7][8] Selective inhibition of one pathway would point towards a more specific target.

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold will be crucial for optimizing its activity and properties.

Key SAR Postulates:

  • Importance of the Nitro Group: Replacement of the 5-nitro group with other substituents (e.g., amino, chloro) is expected to significantly decrease or abolish the hypoxia-selective cytotoxicity.[9]

  • Role of the Trifluoromethyl Group Position: Moving the CF3 group to the 2- or 3-position on the phenyl ring will likely alter the molecule's conformation and binding affinity for its target(s).

  • Modifications of the Benzoic Acid: Esterification or amidation of the carboxylic acid group could create prodrugs with improved cell permeability, which are then hydrolyzed intracellularly to the active acid form.[4][10]

Conclusion

The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The strong theoretical basis for a bioreductive mechanism of action, coupled with the potential for direct target inhibition modulated by the trifluoromethylphenyl group, provides a clear and compelling direction for future research. The experimental workflows outlined in this guide offer a systematic and robust approach to elucidating the precise mechanism of action and to optimizing the therapeutic potential of this intriguing class of molecules. Through a dedicated and logical scientific inquiry, the full value of these compounds in addressing unmet medical needs can be realized.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sofowora, A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Applied Pharmaceutical Science, 5(5), 1-7.
  • Hansa, R. K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. European Journal of Medicinal Chemistry, 219, 113402.
  • ResearchGate. (2024). Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
  • Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
  • PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • Manjunatha, U., et al. (2015). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 534-542.
  • Wang, S., et al. (2018). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3364-3375.
  • Brecik, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 984.
  • PubMed. (2022).
  • MDPI. (2021).
  • ResearchGate. (2025).
  • Rutgers University. (n.d.). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis.
  • Pinto, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118.

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Technical Guide: Solubility and Stability Profiling of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid Class: Nitro-substituted Biphenyl Carboxylic Acid Application: Pharmaceutical Intermediate / Pharmacophore Scaffold (e.g., PPAR agonists, Kinase Inhibitors)

This technical guide provides a rigorous framework for characterizing the physicochemical behavior of this compound. As a lipophilic, electron-deficient biphenyl acid, this molecule presents specific challenges in formulation—namely, "brick dust" solubility behavior and pH-dependent stability. This document outlines the theoretical basis for its properties and details the experimental protocols required for validation in a drug discovery setting.

Part 1: Physicochemical Profile & Structure-Property Relationships (SPR)

To master the handling of this compound, one must first understand how its functional groups dictate its behavior in solution.

Structural Analysis

The molecule consists of a biphenyl core decorated with three distinct functionalities that drive its properties:

  • Benzoic Acid (C-1): The primary ionization center. The electron-withdrawing nature of the nitro and trifluoromethyl groups will likely lower the

    
     relative to unsubstituted benzoic acid (
    
    
    
    ), likely shifting it to the 3.5–3.8 range.
  • Nitro Group (

    
     at C-5):  A strong electron-withdrawing group (EWG) that increases metabolic stability but introduces potential photolability. It significantly increases polarity without aiding aqueous solubility.
    
  • 4-Trifluoromethylphenyl (

    
     at C-4'):  This moiety drastically increases lipophilicity (
    
    
    
    ) and metabolic resistance. It acts as a "grease" element, driving protein binding but hindering aqueous dissolution.
Predicted Physicochemical Metrics
  • 
     (Acidic):  3.6 ± 0.2 (Predicted)
    
  • LogP (Lipophilicity): ~4.2 – 4.8 (High lipophilicity)

  • Solubility Classification: BCS Class II or IV (Low Solubility)

  • Melting Point: High (>180°C predicted due to rigid biphenyl core and intermolecular H-bonding).

SPR Visualization

The following diagram maps the functional groups to their impact on solubility and stability.

SPR_Analysis Molecule 5-Nitro-3-(4-trifluoromethylphenyl) benzoic acid COOH Benzoic Acid (Hydrophilic Head) Molecule->COOH NO2 5-Nitro Group (Electronic Tuner) Molecule->NO2 CF3 4-CF3 Phenyl (Lipophilic Tail) Molecule->CF3 Solubility pH-Dependent Solubility (Soluble > pH 5.5) COOH->Solubility Ionization Stability Photostability Risk (Nitro-to-Nitroso) NO2->Stability UV Sensitivity CF3->Solubility Decreases Aqueous Sol. Permeability High Membrane Permeability CF3->Permeability Lipophilicity

Figure 1: Structure-Property Relationship (SPR) map highlighting the functional group contributions to the physicochemical profile.

Part 2: Solubility Characterization

Due to the biphenyl core and


 group, this compound will exhibit "brick dust"  characteristics: high crystallinity and low aqueous solubility. Solubilization requires disrupting the crystal lattice (high energy cost) or ionizing the acid.
Solubility Profile Data (Reference Ranges)
Solvent SystemPredicted Solubility (mg/mL)Application
Water (pH 1.2) < 0.001 (Insoluble)Gastric simulation
PBS (pH 7.4) 0.5 – 2.0 (Moderate)Physiological relevance (Ionized form)
DMSO > 50Stock solution preparation
Ethanol 10 – 25Co-solvent formulations
0.1 N NaOH > 10Basic extraction / Salt formation
Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility at equilibrium.

  • Preparation: Weigh 5 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon due to drug adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Part 3: Stability Profiling

While the biphenyl ether bond is chemically robust, the nitro group introduces specific vulnerabilities.

Degradation Pathways
  • Photolysis: Nitro-aromatics are susceptible to rearrangement or reduction under UV light.

  • Oxidation: The electron-deficient rings are resistant to oxidation, but extreme conditions (peroxides) may attack the alkyl positions if present (less relevant here) or the aromatic ring itself.

  • Hydrolysis: The benzoic acid moiety is stable. There are no esters or amides to hydrolyze.

Protocol: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2)

Objective: Validate the stability-indicating analytical method.

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 Hours< 5% (Expected Stable)
Base Hydrolysis 1N NaOH, 60°C24 Hours< 5% (Expected Stable)
Oxidation 3%

, RT
24 HoursMonitor for N-oxides
Photolysis UV / Fluorescent Light1.2M Lux hoursHigh Risk (Protect from light)
Thermal 60°C / 75% RH7 DaysSolid state stability
Stability Workflow Diagram

Stability_Workflow Start Start: 10mM DMSO Stock Stress Apply Stress Conditions (Acid, Base, Ox, UV) Start->Stress quench Quench / Neutralize Stress->quench HPLC HPLC-UV/MS Analysis quench->HPLC Decision Degradation > 10%? HPLC->Decision Stable Molecule Stable Proceed to Formulation Decision->Stable No Unstable Identify Degradants (MS) Modify Storage/Handling Decision->Unstable Yes

Figure 2: Forced degradation workflow to determine handling requirements.

Part 4: Handling & Storage Recommendations

Based on the chemical structure and predicted stability profile:

  • Light Protection: Store in amber vials. The nitro group mandates protection from direct UV exposure to prevent nitro-to-nitroso rearrangement.

  • Hygroscopicity: As a free acid, the material may be slightly hygroscopic. Store in a desiccator at -20°C for long-term storage.

  • Solution Storage: DMSO stocks (10 mM) are likely stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound due to its "brick dust" nature.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Stability). Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link

  • PubChem. (2025).[1][2] Compound Summary for 4'-Trifluoromethyl-2-biphenyl carboxylic acid (Analog). National Library of Medicine. Link

Sources

Molecular structure and weight of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a complex organic molecule with significant potential in pharmaceutical and materials science applications. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to detail its molecular structure, predict its physicochemical and spectroscopic properties, and propose a robust synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical framework for the synthesis and characterization of this and related biphenyl derivatives.

Introduction: The Scientific Rationale

The convergence of three key functional groups—a biphenyl carboxylic acid scaffold, a nitro group, and a trifluoromethyl (CF₃) moiety—defines the unique chemical character of this compound. Each of these components imparts distinct properties that are highly sought after in modern chemistry:

  • Biphenyl Carboxylic Acids: This structural motif is a cornerstone in medicinal chemistry, found in numerous nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal and flurbiprofen.[1] The biphenyl structure provides a rigid yet conformationally flexible backbone, ideal for precise interaction with biological targets.[2]

  • Trifluoromethyl Group (CF₃): The inclusion of a CF₃ group is a widely used strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3] In materials science, the CF₃ group contributes to thermal stability and unique electronic properties.[4][5]

  • Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic system, which can be crucial for modulating reactivity and biological activity.[6] Nitroaromatic compounds are also versatile synthetic intermediates, particularly for the synthesis of amines, and are building blocks for many pharmaceutically relevant molecules.[7][8]

The strategic combination of these groups in the target molecule suggests its potential as a novel scaffold for developing advanced therapeutic agents or high-performance materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are derived directly from its molecular structure.

Molecular Structure

The IUPAC name defines the precise arrangement of substituents on the benzoic acid core. The structure consists of a central benzoic acid ring, substituted at the C3 position with a 4-trifluoromethylphenyl group and at the C5 position with a nitro group.

molecular_structure Molecular Structure of this compound cluster_benzoic_acid cluster_trifluoromethylphenyl C1 C C2 C C1->C2 COOH_group COOH C3 C C2->C3 H_C2 H C4 C C3->C4 Ph_C1 C C3->Ph_C1 C5 C C4->C5 H_C4 H C6 C C5->C6 NO2_group NO₂ C6->C1 H_C6 H Ph_C2 C Ph_C1->Ph_C2 Ph_C3 C Ph_C2->Ph_C3 H_Ph_C2 H Ph_C4 C Ph_C3->Ph_C4 H_Ph_C3 H Ph_C5 C Ph_C4->Ph_C5 CF3_group CF₃ Ph_C6 C Ph_C5->Ph_C6 H_Ph_C5 H Ph_C6->Ph_C1 H_Ph_C6 H

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of the calculated and predicted physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, purification, and formulation.

PropertyValue
Molecular Formula C₁₄H₈F₃NO₄
Molecular Weight 311.22 g/mol
Monoisotopic Mass 311.04055 Da
Predicted LogP 4.5 - 5.0
Predicted pKa 3.0 - 3.5
Appearance Predicted to be a pale yellow to off-white solid

Proposed Synthetic Pathway and Experimental Protocol

As this molecule is not commercially available, a reliable synthetic route is critical. A two-step pathway involving a Suzuki-Miyaura cross-coupling reaction followed by regioselective nitration is proposed as the most efficient approach.

Synthetic Workflow Overview

synthetic_workflow start1 3-Bromo-5-nitrobenzoic acid intermediate Suzuki-Miyaura Coupling (Step 1) start1->intermediate start2 4-(Trifluoromethyl)phenylboronic acid start2->intermediate product This compound intermediate->product Pd Catalyst, Base, Solvent (e.g., Dioxane/H₂O)

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the formation of the C-C bond between the two aromatic rings via a palladium-catalyzed Suzuki-Miyaura coupling. This reaction is renowned for its high yields, mild conditions, and tolerance of a wide range of functional groups.

Causality: The choice of starting materials—3-Bromo-5-nitrobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid—is strategic. The bromo- and nitro- substituents on the benzoic acid ring are electron-withdrawing, which can activate the aryl halide for oxidative addition to the palladium catalyst. The boronic acid must be activated with a base to facilitate transmetalation.[9][10]

Protocol:

  • Reagent Preparation: In a nitrogen-purged reaction vessel, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the mixture.[11]

  • Reaction Execution: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Acidify the aqueous phase with 1M HCl to pH ~2-3 to precipitate the carboxylic acid product. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Alternative Route: Nitration of a Biphenyl Precursor

An alternative involves first coupling 3-bromobenzoic acid with the boronic acid to form 3-(4-trifluoromethylphenyl)benzoic acid, followed by nitration.

Causality: The carboxylic acid group is a meta-director in electrophilic aromatic substitution. The phenyl group is an ortho-, para-director. In the 3-phenylbenzoic acid intermediate, the positions ortho and para to the phenyl group (C2, C4, C6) and the position meta to the carboxylic acid group (C5) are activated. Nitration with a standard nitrating mixture (HNO₃/H₂SO₄) is expected to yield the 5-nitro isomer as a major product due to the strong meta-directing effect of the carboxyl group.[6][12]

Protocol:

  • Precursor Synthesis: Synthesize 3-(4-trifluoromethylphenyl)benzoic acid using the Suzuki coupling protocol described above with 3-bromobenzoic acid as the starting material.

  • Nitration: Cool a solution of concentrated sulfuric acid to 0-5 °C. Slowly add the biphenyl precursor (1.0 eq). Add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[13]

  • Reaction and Isolation: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Pour the reaction mixture over ice to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Predicted Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following predictions are based on established principles and data from similar structures.[14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of its functional groups.[15][16]

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch of carboxylic acid (hydrogen-bonded)
1710 - 1680StrongC=O stretch of carboxylic acid
1550 - 1515StrongAsymmetric NO₂ stretch
1355 - 1335StrongSymmetric NO₂ stretch
1320 - 1120Strong, Multiple BandsC-F stretches of the CF₃ group
1610 - 1580MediumC=C stretch of aromatic rings
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted for a standard solvent like DMSO-d₆.[17]

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically δ 13.0 - 13.5 ppm .

  • Aromatic Protons (Benzoic Acid Ring): The three protons on the central ring will be distinct. The proton at C6, situated between the phenyl and nitro groups, will likely be the most deshielded. The protons at C2 and C4 will also appear as distinct multiplets, likely in the range of δ 8.2 - 8.8 ppm .

  • Aromatic Protons (Trifluoromethylphenyl Ring): The four protons on the second ring will appear as two doublets due to symmetry, characteristic of a 1,4-disubstituted benzene ring. These are expected in the range of δ 7.8 - 8.1 ppm .

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): Expected around δ 165 - 167 ppm .[18][19]

  • Aromatic Carbons: The spectrum will show 10 distinct aromatic carbon signals.

    • C-NO₂ (C5): Highly deshielded, expected around δ 148 - 150 ppm .

    • C-CF₃: A quartet (due to C-F coupling) expected around δ 125 - 130 ppm with a J-coupling of ~270 Hz.

    • CF₃: A quartet signal for the trifluoromethyl carbon itself.

    • Other aromatic carbons will appear between δ 120 - 145 ppm .

Potential Applications in Research and Development

The unique structural features of this compound suggest its utility as a high-value intermediate or a final active molecule in several advanced fields.

Medicinal Chemistry and Drug Discovery

Substituted biphenyl carboxylic acids are valuable scaffolds for developing novel therapeutics.[20] The presence of the nitro and trifluoromethyl groups allows for fine-tuning of electronic and steric properties to optimize drug-receptor interactions. Potential therapeutic areas include:

  • Anti-inflammatory Agents: As an analogue of existing NSAIDs, it could be investigated for inhibitory activity against cyclooxygenase (COX) enzymes.[1]

  • Anticancer Agents: Many biphenyl derivatives have been explored for their cytotoxic effects against various cancer cell lines.[20]

  • Antimicrobial Compounds: The combination of aromatic systems and electron-withdrawing groups is a feature in some antimicrobial agents.

Materials Science

The rigidity of the biphenyl core combined with the high thermal and chemical stability conferred by the CF₃ group makes this molecule an interesting building block for high-performance polymers, liquid crystals, or organic electronics.[4] The nitro group provides a site for further functionalization, allowing for the synthesis of more complex polymeric or dendritic structures.

Conclusion

While this compound is not a widely studied compound, its structure represents a confluence of functionalities that are of high interest in modern chemical research. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. The proposed Suzuki-Miyaura coupling route offers a reliable and high-yielding pathway, and the predicted spectroscopic data provide a clear benchmark for structural verification. The potential applications in medicinal chemistry and materials science underscore the value of this molecule as a target for future research and development.

References

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?
  • Garrido, J., & Marques, M. P. (n.d.). Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films. Applied Spectroscopy.
  • ResearchGate. (2024, February). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • NOP. (n.d.). 1 H-NMR: 3-Phenylbenzoic acid. Sustainability in the organic chemistry lab course.
  • The Royal Society of Chemistry. (n.d.).
  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • Osawa, M., & Ataka, K. (n.d.). Surface-enhanced infrared absorption of p-nitrobenzoic acid deposited on silver island films: contributions of electromagnetic and chemical mechanisms. The Journal of Physical Chemistry.
  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) IR Spectrum.
  • DSpace@MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • LookChem. (n.d.). Cas 92-89-7,4'-nitro[1,1'-biphenyl]-4-carboxylic acid.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Chen, J.-C., et al. (n.d.). 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. RSC Publishing.
  • Maji, S. (2010). Synthesis of New Poly(biphenylene oxide) with Pendent Trifluoromethyl Group. Journal of Macromolecular Science Part A Pure and Applied Chemistry, 47(2), 154.
  • ResearchGate. (2025, August 6). Application of ChemDraw NMR Tool: Correlation of Program-Generated 13C Chemical Shifts and pKa Values of para-Substituted Benzoic Acids.
  • ResearchGate. (n.d.). Computational prediction of C13 chemical shifts of benzoic acid.
  • Stenutz. (n.d.). 3-phenylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST WebBook.
  • PubChem. (n.d.). 3-Phenylsalicylic acid.
  • Sigma-Aldrich. (n.d.). 5-Nitro-3-phenylbenzoic acid | 188355-96-6.
  • Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Royal Society of Chemistry. (n.d.). Supramolecular complex approach for recyclable catalyst.
  • ResearchGate. (n.d.). Recorded raman spectra of (a) p-nitro benzoic acid (pnbA) and (b) Sand.
  • Kumar, R., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Organic Chemistry, 10(2), 131-147.
  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Sigma-Aldrich. (n.d.). 5-Nitro-3-phenylbenzoic acid | 188355-96-6.
  • The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ResearchGate. (2026, January 13). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF.
  • Okamoto, A., et al. (2007). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Journal of Oleo Science, 56(9), 479-91.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 5-Nitro-1,2,3-benzenetricarboxylic Acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • YouTube. (2022, November 12). The major product of nitration of benzoic acid is (a) 3-Nitrobenzoic acid (b) 4-Nitrobenzoic acid...
  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • NOP. (n.d.).
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Methodological & Application

Application Note: Precision Nitration of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Regioselectivity and Safety in Electrophilic Aromatic Substitution

Abstract & Introduction

The nitration of benzoic acid derivatives remains a cornerstone transformation in the synthesis of pharmaceutical intermediates, dyes, and energetic materials. While the reaction is a classic example of Electrophilic Aromatic Substitution (EAS), the presence of the electron-withdrawing carboxyl group (-COOH) presents specific challenges: ring deactivation requiring harsh conditions, and strong meta-directing effects.

This guide moves beyond the textbook definition to address the practical realities of nitration: managing the extreme exothermicity of mixed-acid systems, controlling regioselectivity when competing directing groups are present (e.g., Salicylic Acid), and ensuring high-purity isolation.

Mechanistic Insight: The "Deactivated" Ring Challenge

Success in nitration depends on understanding the active electrophile: the Nitronium ion (


) .

In benzoic acid derivatives, the carbonyl group withdraws electron density from the ring via induction and resonance. This destabilizes the carbocation intermediate (sigma complex), particularly at the ortho and para positions.[1] Consequently, the meta position, while still deactivated relative to benzene, becomes the path of least resistance (lowest activation energy).

Visualization: Mechanism of Meta-Selective Nitration

The following diagram illustrates the generation of the nitronium ion and the subsequent attack on the deactivated ring.

NitrationMechanism cluster_0 Activation Phase HNO3 Nitric Acid (HNO3) NO2_Ion Nitronium Ion (NO2+ Active Electrophile) HNO3->NO2_Ion Dehydration (Exothermic) H2SO4 Sulfuric Acid (H2SO4 Catalyst) H2SO4->NO2_Ion Dehydration (Exothermic) SigmaComplex Sigma Complex (Resonance Stabilized) NO2_Ion->SigmaComplex Electrophilic Attack Substrate Methyl Benzoate (Meta-Director) Substrate->SigmaComplex Rate Determining Step Product Methyl 3-Nitrobenzoate (Meta-Substituted) SigmaComplex->Product Deprotonation (Fast)

Figure 1: Mechanistic flow of nitronium ion generation and meta-selective attack on deactivated aromatic rings.

Critical Safety Protocols: The "Mixed Acid" Hazard

Nitration accidents are frequently caused by thermal runaways. The mixing of concentrated


 and 

is highly exothermic.
  • Cryogenic Setup: Never mix acids at room temperature. Pre-cool

    
     to 0°C before adding 
    
    
    
    .
  • Addition Rate: The rate of addition is the primary temperature control knob. If the internal temp rises >15°C, stop addition immediately.

  • Quench Protocol: Never pour water into the acid mixture. Always pour the reaction mixture slowly onto a large excess of crushed ice.

  • No Organics in Waste: Do not mix nitration waste with organic solvents (acetone, ethanol) in waste drums; this can form explosive mixtures.

Protocol A: Standard Mixed-Acid Nitration

Target: Methyl 3-nitrobenzoate (from Methyl Benzoate) Rationale: Methyl benzoate is used over free benzoic acid because the ester is easier to extract and purify, and it serves as a robust model for deactivated substrates.

Reagents & Equipment[4][5][6]
  • Methyl Benzoate (2.0 g, ~15 mmol)

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Conc. Nitric Acid (

    
    , 70%)
    
  • Ice/Salt Bath (-5°C to 0°C)

  • Magnetic Stirrer & Dropwise Addition Funnel (or glass pipette for small scale)

Step-by-Step Methodology
  • Substrate Preparation:

    • Place 2.0 g of Methyl Benzoate in a 50 mL Erlenmeyer flask.

    • Add 4.0 mL of conc.

      
      .
      
    • Observation: The solution will be viscous and clear.

    • Cool to 0°C in an ice/salt bath.[2]

  • Nitrating Agent Preparation (In-Situ):

    • In a separate small vessel, mix 1.5 mL conc.

      
       and 1.5 mL conc. 
      
      
      
      .
    • Cool this mixture to 0°C.

  • Reaction (The Critical Step):

    • Add the acid mixture to the substrate dropwise over 15–20 minutes.

    • Control: Maintain internal temperature <15°C.

    • Why? Higher temperatures promote dinitration and oxidative byproduct formation.

    • Once addition is complete, allow to warm to room temperature (RT) and stir for 15 minutes.

  • Quench & Isolation:

    • Pour the reaction mixture over 20 g of crushed ice.

    • Stir vigorously. The product will precipitate as a white/cream solid.

    • Vacuum filter using a Büchner funnel.[3]

    • Wash with 2 x 10 mL cold water to remove residual acid.

    • Wash with 1 x 5 mL ice-cold methanol (removes ortho-isomer impurities).

Workflow Diagram

Workflow Start Start: Methyl Benzoate Dissolve Dissolve in H2SO4 Cool to 0°C Start->Dissolve AddAcid Add HNO3/H2SO4 Mix Dropwise (Keep <15°C) Dissolve->AddAcid React Stir at RT (15 mins) AddAcid->React Quench Pour onto Crushed Ice (Precipitation) React->Quench Filter Vacuum Filtration Wash w/ H2O & cold MeOH Quench->Filter End Final Product: Methyl 3-nitrobenzoate Filter->End

Figure 2: Operational workflow for the standard nitration protocol.

Protocol B: Nitration of Activated Derivatives (Salicylic Acid)

Target: 5-Nitrosalicylic Acid (Major) / 3-Nitrosalicylic Acid (Minor) Rationale: Salicylic acid contains an activating -OH group (ortho/para director) and a deactivating -COOH group (meta director). The -OH group dominates kinetics. Using the standard


 mixed acid often leads to "tarring" due to oxidation of the phenol. A milder system is required.[4]
Modified Methodology (Acetic Acid System)
  • Dissolution: Dissolve Salicylic Acid (1.5 g) in Glacial Acetic Acid (8 mL). Heat gently (~50°C) if required to dissolve, then cool to 20°C.

  • Nitration: Add conc.

    
     (1.5 eq) dropwise.[5]
    
    • Note: No Sulfuric Acid is used. The acetic acid acts as a solvent and moderates the acidity.

  • Reaction: Stir at room temperature. The solution will turn reddish-orange.

  • Workup: Pour into ice water. The product (mixture of 3- and 5-nitro isomers) precipitates.

  • Purification: Recrystallization from water/ethanol allows separation (5-nitro isomer is less soluble).

Analytical Validation & Data Summary

To validate the success of the experiment, compare your results against these standard metrics.

MetricMethyl 3-nitrobenzoate (Target)Methyl Benzoate (Starting Material)Notes
Physical State White/Cream SolidColorless LiquidProduct must be solid. Oil indicates impurities.
Melting Point 78°C – 80°C -12°CSharp MP indicates high purity.
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹AbsentStrong N-O stretches (asymmetric/symmetric).
¹H NMR Loss of SymmetrySymmetric3-nitro product shows complex splitting (singlet, doublet, triplet, doublet).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Product is an oil Incomplete crystallization or "supercooling."Scratch glass with rod; add a seed crystal; ensure methanol wash was ice cold.
Low Yield Temperature too high (>20°C) or water in acids.Keep temp <15°C. Ensure glassware is bone-dry before starting.
Red Fumes (

)
Oxidation occurring.[5]Addition was too fast. Slow down. Ensure cooling bath is effective.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Methyl Benzoate nitration).

  • Organic Syntheses. "Methyl m-nitrobenzoate." Org.[6][7][8] Synth. 1922, 2, 43. (Industrial scale validation of the mixed acid method).

  • Royal Society of Chemistry. "Nitration of Methyl Benzoate." Classic Chemistry Demonstrations. (Educational safety protocols).

  • Jagodziński, T. S. "Nitration of Salicylic Acid." Ultrasonics Sonochemistry, 2004. (Discussion on regioselectivity in activated benzoic derivatives).

Sources

Application of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid in Medicinal Chemistry

Executive Summary

This compound represents a "Privileged Scaffold" in modern drug discovery, particularly within the fields of kinase inhibition (e.g., p38 MAP, B-Raf) and nuclear receptor modulation (e.g., ROR


, PPAR).[1] Its structural utility lies in its orthogonal functionality :
  • The Biaryl Core: Provides a rigid linker that orients substituents into specific binding pockets.[1]

  • The Trifluoromethyl Group (

    
    ):  Enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for membrane permeability.[1]
    
  • The Nitro Group (

    
    ):  A "masked" aniline, serving as a precursor for urea/amide formation (crucial for H-bond donor/acceptor motifs in the kinase hinge region).[1]
    
  • The Carboxylic Acid (

    
    ):  A versatile handle for amide coupling to solubilizing groups or heterocycle formation.[1]
    

This guide details the synthesis , chemoselective reduction , and downstream application of this scaffold, providing researchers with a robust roadmap for library generation.[1]

Synthesis Protocol: The Suzuki-Miyaura Strategy

The most efficient route to this scaffold is the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid with 4-(trifluoromethyl)phenylboronic acid .[1] This approach avoids the handling of potentially unstable nitro-boronic acids.[1]

Reagents & Materials
  • Substrate: 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1).[1][2]

  • Coupling Partner: 4-(Trifluoromethyl)phenylboronic acid (CAS: 128796-39-4).[1]

  • Catalyst:

    
     (Robust for aryl chlorides/bromides).[1]
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1][3]
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v).[1]

Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromo-5-nitrobenzoic acid (1.0 equiv, 10 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.1 equiv, 11 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Base Addition: Add

    
     (3.0 equiv, 30 mmol). The acid will deprotonate first; ensure excess base is present for the coupling.[1]
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen inhibits the Pd cycle.[1]

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Reaction: Heat to 90°C under an inert atmosphere for 4–6 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup:

    • Cool to room temperature.[1][4][5]

    • Acidify carefully with 1M HCl to pH ~2 (Precipitates the product).[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4][5]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

Yield Expectation: 75–85% (Light yellow solid).[1]

Downstream Transformations (Application Modules)

Once synthesized, the scaffold can be "diverged" into two primary classes of inhibitors.[1]

Module A: The "Hinge Binder" Route (Nitro Reduction)

The nitro group is reduced to an aniline, which is then derivatized to form ureas or amides that bind to the ATP-binding site of kinases.[1]

  • Method: Iron-mediated reduction is preferred over catalytic hydrogenation to avoid potential defluorination of the

    
     group or reduction of the aromatic ring.[1]
    
  • Protocol:

    • Dissolve the nitro-acid (1 equiv) in EtOH/Water (5:1).[1]

    • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

    • Reflux at 80°C for 2 hours.

    • Filter hot through Celite (to remove Iron oxides).[1]

    • Concentrate to obtain 3-amino-5-(4-trifluoromethylphenyl)benzoic acid .[1]

Module B: The "Solubility Tail" Route (Amide Coupling)

The carboxylic acid is coupled to solubilizing amines (e.g., morpholine, piperazine) to improve DMPK properties.[1]

  • Method: HATU or T3P mediated coupling.[1]

  • Protocol:

    • Dissolve the acid (1 equiv) in DMF.[1]

    • Add DIPEA (3 equiv) and HATU (1.2 equiv).[1] Stir for 5 mins.

    • Add the amine (e.g., N-methylpiperazine) (1.2 equiv).[1]

    • Stir at RT for 2 hours.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the strategic logic of using this scaffold to access diverse chemical space.

G Start Starting Material: 3-Bromo-5-nitrobenzoic acid Coupling Suzuki-Miyaura Coupling (+ 4-CF3-Ph-B(OH)2) Start->Coupling Pd(dppf)Cl2, K2CO3 Scaffold CORE SCAFFOLD: 5-Nitro-3-(4-trifluoromethylphenyl) benzoic acid Coupling->Scaffold Red Chemoselective Reduction (Fe/NH4Cl) Scaffold->Red Path A Amide Amide Coupling (HATU/Amine) Scaffold->Amide Path B Aniline Intermediate: 3-Amino-5-(4-CF3-Ph)benzoic acid Red->Aniline Urea Target Class A: Biaryl Ureas (Kinase Inhibitors) Aniline->Urea Isocyanates FunctAcid Intermediate: Functionalized Amide Amide->FunctAcid Hetero Target Class B: Benzimidazoles/Quinazolinones (GPCR Modulators) FunctAcid->Hetero Cyclization

Figure 1: Divergent synthesis workflow starting from the core this compound scaffold.[1]

Comparative Analysis of Reaction Conditions

To ensure reproducibility, we compared various conditions for the critical Suzuki coupling step.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Catalyst



Base

(3.0 eq)

(2.0 eq)

Solvent Dioxane/Water (4:[1][2]1)Toluene/EtOH/WaterDMF (Anhydrous)
Temp 90°C100°C120°C
Yield 82% 65%<30%
Notes Robust; handles steric bulk well.[1]Air sensitive; lower turnover.[1]Poor solubility of base; slow reaction.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

  • PubChem Compound Summary. "3-Bromo-5-nitrobenzoic acid" (CID 239336).[1] Link[1]

Sources

Application Note: Integrated Protocol for Monitoring Nitration Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitration reactions (Electrophilic Aromatic Substitution) are a cornerstone of pharmaceutical synthesis but represent one of the most hazardous unit operations in drug development. The "mixed acid" systems (typically


) generate high exotherms and unstable intermediates.

This guide moves beyond basic TLC monitoring to establish a Process Analytical Technology (PAT) framework. We define a protocol that synchronizes In-situ FTIR (for real-time kinetics and safety), Reaction Calorimetry (for thermal boundaries), and Offline HPLC (for critical regioselectivity analysis).

Critical Warning: Nitration reactions are prone to thermal runaway.[1] Never scale up a nitration reaction without prior Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) data.

Strategic Monitoring Framework

Effective monitoring requires a "Triangulated Approach" to address the three specific challenges of nitration:

  • Safety: The reaction is highly exothermic; accumulation of unreacted reagent leads to runaway.

  • Kinetics: Reactions are often biphasic and fast; manual sampling is dangerous and inaccurate.

  • Selectivity: Nitration often produces ortho-, meta-, para- isomers and over-nitrated byproducts (dinitration) that must be quantified.

The Triangulated Protocol
Monitoring TierTechnologyPrimary PurposeCritical Quality Attribute (CQA)
Tier 1 (Pre-Start) RC1 / DSC Safety BoundariesHeat of Reaction (

), Adiabatic Temp Rise (

)
Tier 2 (Real-Time) In-situ FTIR Kinetics & End-pointReactant Conversion, Nitronium Ion Formation
Tier 3 (Validation) Offline HPLC Purity & SelectivityRegio-isomer Ratio (

), Dinitro- impurities

Workflow Visualization

The following diagram illustrates the integrated workflow, highlighting where safety checks and analytical feedback loops intersect.

NitrationProtocol Start Substrate Characterization Safety Tier 1: Calorimetry (DSC/RC1) Start->Safety Mandatory Setup Reactor Setup (In-situ Probe) Safety->Setup Define Cooling Limits Reaction Nitration Reaction (Mixed Acid Dosing) Setup->Reaction FTIR Tier 2: In-situ FTIR (Real-time Trends) Reaction->FTIR Continuous Data FTIR->Reaction Feedback: Adjust Dosing Quench Critical Quench (Ice/Water) FTIR->Quench End-point Trigger HPLC Tier 3: HPLC Analysis (Regioselectivity) Quench->HPLC Sample Prep HPLC->Reaction Purity Check

Figure 1: Integrated workflow for nitration monitoring, prioritizing safety gating (Tier 1) before reaction execution.

Detailed Methodology

Tier 1: Safety Gating (Calorimetry)

Before any probe is inserted, the thermal envelope must be defined.

  • Protocol: Run a Differential Scanning Calorimetry (DSC) scan on the starting material and the final product to identify decomposition onset temperatures.

  • Metric: Ensure the Maximum Synthesis Temperature (MST) is at least 50°C below the Time to Maximum Rate (TMRad) onset.

Tier 2: In-Situ FTIR (Real-Time Kinetics)

FTIR is the gold standard for nitration because the Nitro (


) group has a distinct, high-intensity dipole change that is easily visible even in thick slurries.

Target Bands:

  • Asymmetric

    
     Stretch: 
    
    
    
    (Primary tracking band).
  • Symmetric

    
     Stretch: 
    
    
    
    .
  • Nitronium Ion (

    
    ): 
    
    
    
    (Indicates active nitrating species; accumulation here signals danger).

Experimental Protocol:

  • Background: Collect background spectrum with the reactor filled with the solvent (often

    
     or Acetic Acid) before adding the substrate.
    
  • Probe: Use a Diamond or Silicon ATR probe (chemical resistance to concentrated

    
     is non-negotiable).
    
  • Data Collection: Set collection interval to 30 seconds. Nitration can spike rapidly.

  • Trend Analysis:

    • Track the disappearance of the aromatic C-H bend (substrate) and the appearance of the

      
       band (product).
      
    • Safety Stop: If the

      
       peak at 
      
      
      
      rises but the Product peak does not, STOP DOSING IMMEDIATELY . This indicates reagent accumulation (reaction stalling), which precedes a thermal runaway.
Tier 3: Offline HPLC (Regioselectivity & Purity)

FTIR confirms "Nitration happened." HPLC confirms "The correct nitration happened."

The Quenching Challenge: Direct injection of nitration mixtures into an HPLC will destroy the column and yield erratic results due to ongoing reactions.

Strict Quenching Protocol:

  • Preparation: Prepare a "Quench Vial" containing 5 mL of saturated Sodium Bicarbonate (

    
    ) or 5 mL of crushed ice/water slurry.
    
  • Sampling: Withdraw 50-100

    
    L of reaction mixture.
    
  • Immediate Quench: Eject sample immediately into the Quench Vial.

    • Note: Evolution of

      
       gas is normal.
      
  • Extraction: Add 1 mL of Ethyl Acetate or DCM. Vortex for 15 seconds.

  • Separation: Allow layers to separate. Pipette the organic (top) layer into a clean vial.

  • Dilution: Dilute 100

    
    L of the organic layer into 900 
    
    
    
    L of Mobile Phase A (Water/TFA).
  • Injection: Inject onto HPLC.

HPLC Method Parameters:

  • Column: C18 or Phenyl-Hexyl (Phenyl columns often provide better separation of ortho/meta/para isomers due to

    
     interactions).
    
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: Steep gradient (e.g., 5% to 95% B over 10 mins) to elute di-nitro impurities which are significantly more lipophilic.

Data Interpretation & Troubleshooting

Mechanism Visualization

Understanding the mechanism helps interpret the FTIR data. The formation of the Nitronium ion is the rate-limiting step in mixed-acid nitrations.

ReactionMechanism HNO3 HNO3 + 2H2SO4 NO2_Ion NO2+ (Nitronium) (Visible at ~1400 cm-1) HNO3->NO2_Ion Dehydration Complex Sigma Complex (Intermediate) NO2_Ion->Complex + Aromatic Substrate Product Nitro-Aromatic Product (Visible at ~1530 cm-1) Complex->Product - H+ (Fast)

Figure 2: Mechanistic pathway. Monitoring the NO2+ ion prevents accumulation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
FTIR: Strong

peak (

), no Product peak.
Reaction Stalling (Accumulation).Safety Hazard: Stop dosing. Increase mixing speed. Check temperature. Do not restart until peak drops.
HPLC: Poor resolution of ortho/para isomers.Standard C18 column insufficient.Switch to Phenyl-Hexyl or Biphenyl stationary phase to leverage

-selectivity.
HPLC: Ghost peaks or shifting retention times.Incomplete quenching / Acid damage.Ensure quench uses excess bicarbonate. Check pH of sample before injection (should be pH 5-7).
FTIR: Water bands (

) overwhelming spectrum.
Hygroscopic solvent / Wet reagents.Use solvent subtraction algorithms in the FTIR software. Focus on the "Fingerprint region" (

).

References

  • Mettler Toledo. Reaction Calorimetry in the Pharmaceutical Industry (RC1). [Link]

  • Organic Process Research & Development (OPRD). Safety Assessment of Nitration Reactions. [Link] (General Journal Landing Page for verification)

  • US EPA. Method 8330B: Nitroaromatics by High Performance Liquid Chromatography (HPLC). [Link]

  • Corning. Nitration of Phenol in Flow: Application Note. [Link]

  • National Institutes of Health (PMC). In-Situ FTIR Spectroscopic Monitoring of Organic Reactions. [Link]

Sources

Application Notes and Protocols for Cell Viability Assays in the Context of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Accurately Assessing Cytotoxicity of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of aromatic carboxylic acids found ubiquitously in nature and widely used in the pharmaceutical, cosmetic, and food industries.[1] Their diverse biological activities, including antimicrobial and anticancer properties, have made them a focal point of drug discovery and development.[2][3] A critical step in evaluating the therapeutic potential of these compounds is the accurate determination of their cytotoxic effects on various cell lines.

Cell viability assays are fundamental tools in this process, providing quantitative data on how a compound affects cell health and proliferation. However, the chemical nature of benzoic acid derivatives, many of which are phenolic compounds with antioxidant properties, presents a significant challenge to the reliability of common cell viability assays.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting, performing, and validating cell viability assays for testing benzoic acid derivatives, ensuring data integrity and confident decision-making.

Pillar 1: Understanding the Assay Mechanisms and Potential for Interference

The majority of colorimetric and fluorometric cell viability assays rely on the metabolic activity of live cells to convert a substrate into a detectable product. While elegant in their design, this principle is also their Achilles' heel when testing compounds with inherent reducing potential, such as many phenolic benzoic acid derivatives.[6][7]

Tetrazolium-Based Assays (MTT, XTT, WST-1): A Double-Edged Sword

These assays are predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce tetrazolium salts to colored formazan products.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged yellow tetrazolium salt readily enters viable cells and is reduced to an insoluble purple formazan.[9]

  • XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) and WST-1 (Water Soluble Tetrazolium-1): These are negatively charged tetrazolium salts that do not easily penetrate cells and their reduction to a soluble formazan occurs at the cell surface, often mediated by an intermediate electron acceptor.[10]

The Interference Mechanism: Benzoic acid derivatives with hydroxyl groups on the aromatic ring possess antioxidant properties and can directly reduce tetrazolium salts to formazan in a cell-free environment.[5] This leads to a color change that is independent of cellular metabolic activity, resulting in an overestimation of cell viability and masking the true cytotoxic effect of the compound.[7]

Resazurin-Based Assays (e.g., PrestoBlue™): A Similar Vulnerability

Resazurin, a blue and weakly fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The degree of fluorescence is proportional to the number of viable cells.

The Interference Mechanism: Similar to tetrazolium salts, the reducing potential of phenolic benzoic acid derivatives can directly convert resazurin to resorufin, leading to false-positive signals of cell viability.[11]

ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): A More Robust Alternative

This "add-mix-measure" assay quantifies adenosine triphosphate (ATP), the primary energy currency of the cell.[12] The principle is that only metabolically active cells produce and maintain a stable level of ATP. The assay reagent contains a detergent to lyse the cells and release ATP, along with luciferase and luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the number of viable cells.

Why it is a better choice for benzoic acid derivatives: This assay is less susceptible to interference from phenolic compounds because it measures a distinct biochemical marker (ATP) rather than relying on a redox reaction that the test compound can directly influence.[11]

Pillar 2: Self-Validating Protocols for Scientific Integrity

To ensure the trustworthiness of your results when testing benzoic acid derivatives, it is imperative to incorporate a series of controls that can identify and account for potential assay interference.

Essential Controls for All Assays:
  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the benzoic acid derivative. This accounts for any effect of the solvent on cell viability.

  • Untreated Control: Cells in culture medium alone, representing 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay can detect a decrease in cell viability.

  • Compound Interference Control (Cell-Free): The benzoic acid derivative at all tested concentrations in culture medium without cells, with the addition of the assay reagent. This is the most critical control for identifying direct reduction of the substrate by your compound. A significant signal in these wells indicates interference.

  • Media Background Control: Culture medium alone with the assay reagent to determine the background signal.

Experimental Workflow for Mitigating Interference

The following diagram illustrates a robust workflow for testing benzoic acid derivatives, incorporating the necessary controls to ensure data validity.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Prepare Serial Dilutions of Benzoic Acid Derivative B->C D Treat Cells with Benzoic Acid Derivatives C->D J Add Viability Reagent to All Wells D->J E Include Vehicle Controls E->J F Include Untreated Controls F->J G Include Positive Controls G->J H Benzoic Acid Derivatives in Media (No Cells) H->J I Media Background Control (No Cells) I->J K Incubate as per Protocol J->K L Read Absorbance/Fluorescence/Luminescence K->L M Subtract Background L->M N Correct for Compound Interference M->N O Calculate % Viability N->O P Generate Dose-Response Curves & IC50 O->P

Caption: Experimental workflow for assessing the cytotoxicity of benzoic acid derivatives.

Pillar 3: Detailed Protocols and Data Interpretation

Here, we provide step-by-step protocols for the recommended cell viability assays.

Protocol 1: MTT Assay with Interference Correction

The MTT assay is widely used to assess the cytotoxicity of benzoic acid derivatives.[13][14] However, due to the high potential for interference, the following modified protocol is essential.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • Benzoic acid derivative stock solution

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoic acid derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include all essential controls as described above on the same plate and a separate plate for interference controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the media background control from all other readings.

  • For each concentration of the benzoic acid derivative, subtract the absorbance value from the corresponding compound interference control well (cell-free).

  • Calculate the percentage of cell viability for each treated well using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

  • Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is highly recommended for benzoic acid derivatives due to its reduced susceptibility to interference.

Materials:

  • Cells of interest

  • 96-well opaque-walled plates (white or black)

  • Complete cell culture medium

  • Benzoic acid derivative stock solution

  • Vehicle (e.g., DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the benzoic acid derivative and controls as described in the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the media background control from all other readings.

  • While interference is less likely, it is still prudent to check the compound interference control wells. If a significant signal is observed, subtract this value from the corresponding treated wells.

  • Calculate the percentage of cell viability as described for the MTT assay.

Data Presentation and Interpretation

The results of your cell viability assays should be summarized in a clear and concise manner.

Table 1: Comparison of Cell Viability Assay Parameters

ParameterMTT AssayXTT/WST-1 AssayResazurin AssayCellTiter-Glo® Assay
Principle Reduction of tetrazolium by mitochondrial dehydrogenasesReduction of tetrazolium at the cell surfaceReduction of resazurin by metabolic activityQuantification of ATP
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)Fluorometric or ColorimetricLuminescent
Endpoint Insoluble formazan (requires solubilization)Soluble formazanSoluble resorufinLight emission
Susceptibility to Phenolic Interference HighHighHighLow
Sensitivity ModerateModerate to HighHighVery High

Visualizing Assay Principles

The following diagrams illustrate the basic principles of the tetrazolium-based and ATP-based assays.

tetrazolium_assay cluster_cell Viable Cell cluster_reagents Reagents cluster_product Product cluster_interference Interference Mitochondria Mitochondria (Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction BenzoicAcid Phenolic Benzoic Acid Derivative BenzoicAcid->MTT Direct Reduction atp_assay cluster_cell Viable Cell cluster_reagents CellTiter-Glo® Reagent cluster_product Product ATP ATP Reagent Luciferase + Luciferin ATP->Reagent Reaction Light Luminescent Signal Reagent->Light

Caption: Principle of the ATP-based luminescent cell viability assay.

Conclusion and Best Practices

When assessing the cytotoxicity of benzoic acid derivatives, a thorough understanding of the chosen cell viability assay's mechanism is paramount. Due to their inherent reducing properties, phenolic benzoic acid derivatives can directly interfere with commonly used tetrazolium and resazurin-based assays, potentially leading to an underestimation of their cytotoxic effects.

Key Recommendations:

  • Prioritize ATP-based assays: The CellTiter-Glo® assay is the recommended primary method for testing benzoic acid derivatives due to its low susceptibility to interference.

  • Implement rigorous controls: Regardless of the assay chosen, the inclusion of a cell-free compound interference control is non-negotiable for validating your results.

  • Consider orthogonal methods: If significant interference is detected even with controls, consider using an orthogonal assay that measures a different hallmark of cell death, such as a membrane integrity assay (e.g., LDH release or propidium iodide staining).

  • Optimize assay conditions: For each cell line, optimize cell seeding density and incubation times to ensure the assay is performed within its linear range.

By adhering to these guidelines and protocols, researchers can confidently and accurately evaluate the cytotoxic potential of benzoic acid derivatives, paving the way for the development of novel therapeutics.

References

  • Kabakaş, H. Ö., & S., M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • International Journal of Advanced Biochemistry Research. (2025). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. International Journal of Pharmaceutical Research. [Link]

  • Öztürkkel Kabakaş, H., & S., M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. [Link]

  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica. [Link]

  • ResearchGate. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]

  • ResearchGate. (2002). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. [Link]

  • Lin, S.-T., et al. (2014). Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]

  • Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2014). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cancer Cell Culture. [Link]

  • 4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • Cell Biolabs. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. [Link]

  • Ghasemi, F., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]

  • Open Exploration Publishing. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for nitration of benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Optimization of Reaction Conditions for Nitration of Benzoic Acids Assigned Specialist: Senior Application Scientist Reference ID: NIT-BA-OPT-001

Core Directive & Scientific Grounding

Welcome to the Advanced Synthesis Support Center. This guide addresses the electrophilic aromatic substitution of benzoic acid to form 3-nitrobenzoic acid (and 3,5-dinitrobenzoic acid).

The Challenge: Benzoic acid is a deactivated substrate due to the electron-withdrawing carboxyl group (-COOH).[1] This creates a high energy barrier for the formation of the sigma complex, requiring a potent electrophile (the nitronium ion,


) and precise kinetic control to avoid over-nitration or runaway exotherms.
Module 1: Reaction Initiation (The "Engine")

If your reaction is failing to start or yields are negligible, the issue is almost always the generation of the active electrophile.

Mechanism of Action: The reaction does not proceed via


 alone. It requires a "mixed acid" system where sulfuric acid acts as a dehydrating agent and catalyst to force the formation of the nitronium ion.

Visualizing the Pathway: The following diagram illustrates the critical activation energy barrier and the meta-directing logic.

NitrationMechanism HNO3 Nitric Acid (HNO3) NO2 Nitronium Ion (NO2+) [Active Electrophile] HNO3->NO2 Protonation & Dehydration H2SO4 Sulfuric Acid (H2SO4) H2SO4->NO2 Catalyst Sigma Sigma Complex (Resonance Stabilized) NO2->Sigma Attack on Ring (Rate Limiting Step) BenzAcid Benzoic Acid (Substrate) BenzAcid->Sigma Meta-Direction (Avoids + charge at C-COOH) Prod 3-Nitrobenzoic Acid (Meta-Isomer) Sigma->Prod Deprotonation (Fast)

Caption: Kinetic pathway of nitronium ion generation and subsequent meta-selective attack on the deactivated benzoic acid ring.

Optimization Protocols (Tier 2 Support)

Critical Parameter: Temperature vs. Selectivity

The most common user error is thermal mismanagement. The carboxyl group is meta-directing, but high temperatures increase the kinetic energy of the system enough to overcome the higher activation energy barriers for ortho/para substitution and dinitration.

Data Table: Temperature Impact on Product Distribution

ParameterCondition A (Mild)Condition B (Aggressive)Outcome Analysis
Temperature < 15°C> 70°CHigh temp promotes dinitration.
Acid Ratio

(1.0 eq) /

Fuming

(Excess)
Excess

drives equilibrium to dinitro.
Major Product 3-Nitrobenzoic acid 3,5-Dinitrobenzoic acid Thermodynamic vs. Kinetic control.
Primary Impurity Unreacted Benzoic AcidTrinitro-species / TarsTars result from oxidative degradation.
Risk Profile Low (Controlled)High (Runaway potential)CRITICAL: Monitor exotherms.
Standard Operating Procedure (SOP): Mono-Nitration

Target: 3-Nitrobenzoic acid

  • Preparation: In a round-bottom flask, dissolve Benzoic Acid (1.0 eq) in Conc.

    
     (approx. 2.5 - 3.0 mL per gram of substrate) .
    
    • Why? The substrate must be fully solubilized to ensure homogenous nitration.

  • Cooling: Place the flask in an ice-salt bath. Cool internal temperature to 0–5°C .

  • Activation: Prepare a mixture of Conc.

    
     (1.1 eq)  and Conc. 
    
    
    
    .
  • Addition: Add the mixed acid dropwise.

    • Constraint:DO NOT allow temperature to exceed 15°C .

    • Troubleshooting: If temp spikes, stop addition immediately.

  • Reaction: Allow to stir at room temperature (20–25°C) for 1 hour.

  • Quench: Pour mixture over crushed ice (approx. 5x volume). Product precipitates as a solid.[2]

Safety & Troubleshooting (Tier 3 Support)

Safety Warning: Nitration reactions are highly exothermic. The "mixed acid" waste is a potent oxidizer and corrosive.

Troubleshooting Workflow

Follow this logic tree if your experiment deviates from the SOP.

Troubleshooting Start Issue Detected LowYield Low Yield / No Precipitate Start->LowYield Impurity High Impurity Profile Start->Impurity Runaway Rapid Temp Spike / Fumes Start->Runaway CheckWater Check Reagents for Water (Did you use fuming/conc acids?) LowYield->CheckWater CheckTemp Check Reaction Temp Impurity->CheckTemp ActionDump EMERGENCY STOP Quench in Ice Water immediately Runaway->ActionDump Critical Exotherm ActionDry Use Fresh/Fuming Acids (Water kills NO2+) CheckWater->ActionDry Yes, reagents were old/wet ActionCool Lower Temp (<15°C) for Mono-selectivity CheckTemp->ActionCool Temp was >30°C

Caption: Decision matrix for diagnosing yield failures and managing thermal runaway events.

Frequently Asked Questions (FAQ)

Q1: Why did my reaction mixture turn into a dark tar? A: This indicates oxidative degradation. You likely allowed the temperature to spike too high (>50°C) during the addition of nitric acid, or your stirring was inefficient, creating "hot spots." Correction: Improve stirring efficiency and strictly control addition rate.

Q2: I cannot get the product to precipitate after pouring onto ice. A: The acidity may be too high, keeping the product protonated and slightly more soluble, or you used too much solvent. Correction: Allow the ice slurry to stand for 30 minutes. If no solid forms, carefully adjust pH to ~3-4 (do not make alkaline, or you will form the water-soluble benzoate salt).

Q3: Can I use 3,5-dinitrobenzoic acid conditions for mono-nitration? A: No. The dinitration protocol (Organic Syntheses, Coll.[3][4] Vol. 3, p. 337) utilizes fuming nitric acid and high heat (steam bath). Applying these conditions to a mono-nitration attempt will result in a mixture of mono-, di-, and oxidative byproducts.

References

  • Organic Syntheses, Coll.[3][5] Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). m-Nitrobenzoic Acid.Link

  • Organic Syntheses, Coll.[5][6] Vol. 3, p. 337 (1955); Vol. 22, p. 48 (1942). 3,5-Dinitrobenzoic Acid.[3]Link

  • International Labour Organization (ILO). ICSC 1684 - 4-NITROBENZOIC ACID (Safety Data).[7]Link

  • Master Organic Chemistry. Nitration of Benzene and Analogs: Mechanism and Kinetics.Link

Sources

Technical Support Center: Navigating the Solubility Challenges of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving the poor solubility of trifluoromethyl-containing compounds for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've frequently encountered researchers puzzled by the solubility behavior of molecules containing the trifluoromethyl (-CF3) group. While prized for its ability to enhance metabolic stability and binding affinity, the -CF3 group often introduces significant solubility hurdles.[1] This guide provides a structured, in-depth approach to understanding and systematically resolving these challenges, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Understanding - The Trifluoromethyl Solubility Paradox

The core of the issue lies in the unique physicochemical properties of the -CF3 group. While it is highly lipophilic, this does not automatically translate to good aqueous solubility.[2][3] In fact, its introduction can decrease water solubility.[4]

Why Does the -CF3 Group Cause Solubility Problems?

  • High Lipophilicity: The -CF3 group significantly increases a molecule's affinity for non-polar environments, a property measured by the octanol-water partition coefficient (LogP).[2][5][6] This is beneficial for membrane permeability but inherently opposes dissolution in aqueous media.

  • Strong Crystal Lattice Energy: The highly polarized C-F bonds and the overall electron-withdrawing nature of the -CF3 group can lead to strong, stable crystal packing.[7][8] This high lattice energy means that a significant amount of energy is required to break the crystal apart and allow the solvent to solvate individual molecules, thus lowering solubility.[7][9]

  • Weak Hydrogen Bonding: Unlike a hydroxyl (-OH) or amine (-NH2) group, the -CF3 group is a poor hydrogen bond acceptor and cannot act as a hydrogen bond donor. This limits its favorable interactions with water molecules, which are essential for aqueous solubility.

The interplay of these factors is crucial. Often, the poor solubility of a trifluoromethyl-containing compound is not just a function of its lipophilicity but is dominated by its high melting point and the stability of its solid (crystalline) form.

CF3 Trifluoromethyl (-CF3) Group Properties Key Physicochemical Properties CF3->Properties Lipophilicity High Lipophilicity (High LogP) Properties->Lipophilicity EWG Strong Electron- Withdrawing Nature Properties->EWG H_Bond Poor Hydrogen Bonding Capability Properties->H_Bond MolecularEffects Impact on Molecular Properties Lipophilicity->MolecularEffects Permeability Increases Membrane Permeability Lipophilicity->Permeability EWG->MolecularEffects CrystalPacking Promotes Strong Crystal Packing EWG->CrystalPacking H_Bond->MolecularEffects Hydration Reduces Favorable Interactions with Water H_Bond->Hydration Outcome Resulting Solubility Profile Permeability->Outcome CrystalPacking->Outcome PoorSolubility Poor Aqueous Solubility CrystalPacking->PoorSolubility Hydration->Outcome Hydration->PoorSolubility

Caption: Causality map for -CF3 group-induced solubility issues.

Part 2: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer for an in vitro assay. What are the first steps?

A1: Direct dissolution in aqueous buffers is often impossible for these compounds. The standard industry practice is to first create a high-concentration stock solution in a water-miscible organic solvent.

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power.[10]

  • Alternative Solvents: If DMSO is incompatible with your assay (e.g., cell toxicity, reaction interference), other options include N,N-Dimethylformamide (DMF), ethanol, methanol, or acetonitrile.[10]

  • Procedure: Start by attempting to create a 10 mM or higher stock solution. Use gentle warming (37°C) or sonication to aid dissolution. Always visually inspect for complete dissolution before use.

Q2: My compound dissolves perfectly in DMSO, but crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A2: This is the most frequent problem and occurs when the final concentration of your compound in the aqueous buffer exceeds its kinetic solubility . The organic solvent (DMSO) keeps it in a supersaturated state temporarily, but precipitation occurs as it equilibrates.

Troubleshooting Workflow:

  • Lower the Final Concentration: The simplest solution is often to test lower final concentrations of your compound. You may be exceeding its maximum aqueous solubility.

  • Increase Organic Co-solvent Percentage: While you want to minimize the final concentration of organic solvent (typically <1% DMSO for cell-based assays), sometimes a slight increase can maintain solubility. Try preparing an intermediate dilution in your buffer that contains a higher percentage of the organic solvent before the final dilution.

  • Use a Different Co-solvent: Some compounds are better stabilized by other co-solvents. Ethanol or polyethylene glycol (PEG) can sometimes be more effective than DMSO at preventing precipitation in the final aqueous solution.

  • pH Adjustment: If your molecule has an ionizable functional group (e.g., an acidic proton or a basic amine), its solubility will be pH-dependent.[1]

    • For acidic compounds, increasing the pH above the pKa will form a more soluble salt.

    • For basic compounds, decreasing the pH below the pKa will form a more soluble salt.

    • Caution: Ensure the pH change does not affect your assay's integrity or the compound's stability.

Start Compound Precipitates in Aqueous Buffer Check1 Is the final concentration too high? Start->Check1 Action1 Lower the final assay concentration Check1->Action1 Yes Check2 Can co-solvent % be increased? Check1->Check2 No Success1 Soluble Action1->Success1 Action2 Increase final DMSO/DMF (e.g., to 0.5% or 1%) Check2->Action2 Yes (Assay Tolerant) Check3 Does the compound have an ionizable group? Check2->Check3 No Action2->Success1 Action3 Adjust buffer pH to favor ionized form Check3->Action3 Yes Check4 Consider Advanced Formulation Check3->Check4 No Action3->Success1 Action4 Use Cyclodextrins or Surfactant-based Systems Check4->Action4 Yes Action4->Success1

Caption: Decision tree for troubleshooting precipitation issues.

Q3: How do I choose the best solvent system more systematically?

A3: A small-scale solubility screen is highly recommended. This involves testing your compound's solubility in a panel of pharmaceutically relevant solvents and co-solvent systems.

Solvent/SystemClassPolarity IndexKey Considerations
DMSO Dipolar Aprotic7.2High solubilizing power, but can be toxic to cells at >1%.
DMF Dipolar Aprotic6.4Similar to DMSO, can be a developmental toxicant.
Ethanol Protic4.3Generally well-tolerated in biological systems.
Methanol Protic5.1More toxic than ethanol; primarily for analytical use.
PEG 400 Polymer-Often used in formulations to increase solubility and stability.
5% Tween® 80 in water Surfactant-Micellar solution can encapsulate hydrophobic compounds.[11]
Cyclodextrins Complexing Agent-Forms inclusion complexes to shield the hydrophobic drug.[12][13]

Q4: For in vivo studies, simple co-solvents are not enough. What are the next-level formulation strategies?

A4: Moving from the bench to preclinical studies requires more sophisticated formulation approaches to enhance bioavailability.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy. The crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[14][15] This prevents recrystallization and can dramatically increase aqueous solubility and dissolution rate.[16] Common preparation methods include spray drying and hot-melt extrusion.[13][17]

  • Lipid-Based Formulations (LBFs): If the compound is highly lipophilic (high LogP), dissolving it in lipids, oils, or surfactants can be very effective.[12][18] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, which facilitates absorption.[19]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][20][21]

  • Prodrugs: A chemical modification can be made to the parent molecule to create a more soluble "prodrug." This prodrug is then converted back to the active compound in vivo by metabolic processes.[13][22]

Problem Poorly Soluble -CF3 Compound Strategies Advanced Formulation Strategies Problem->Strategies ASD Amorphous Solid Dispersions (ASDs) Strategies->ASD LBF Lipid-Based Formulations (LBFs) Strategies->LBF Nano Particle Size Reduction (Nanonization) Strategies->Nano Prodrug Prodrug Approach Strategies->Prodrug Mechanism_ASD Mechanism: Disperses drug in amorphous state within a polymer matrix. ASD->Mechanism_ASD Mechanism_LBF Mechanism: Solubilizes drug in lipid carrier; forms emulsion in situ. LBF->Mechanism_LBF Mechanism_Nano Mechanism: Increases surface area, accelerating dissolution rate. Nano->Mechanism_Nano Mechanism_Prodrug Mechanism: Temporarily adds a soluble moiety, cleaved in vivo. Prodrug->Mechanism_Prodrug

Caption: Overview of advanced formulation strategies.

Part 3: Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.[23]

Objective: To determine the maximum concentration of a trifluoromethyl-containing compound that dissolves in a specific solvent or buffer at equilibrium.

Materials:

  • Test compound (solid)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains at the end). For example, add 2-5 mg of compound to 1 mL of the solvent.

  • Equilibration: Tightly cap the vial and place it on the orbital shaker at a constant temperature. Shake for 24-48 hours. This duration is crucial to ensure equilibrium is reached.

  • Phase Separation: After shaking, let the vial stand to allow larger particles to settle. Then, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet all undissolved solid.

  • Sampling: Carefully pipette a known volume of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical standard curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration stock solution.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value is the thermodynamic solubility, typically expressed in µg/mL or µM.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Proactive Ingredients.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.
  • Trifluoromethyl group. Wikipedia.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydr
  • An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. AZoM.com.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Enhancing solubility by disrupting crystal packing. (2011, March 7). MedChemBuzz.
  • Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing.
  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2021, August 23). PubMed.
  • (PDF) Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2025, October 15).
  • Recent Technologies for Amorphization of Poorly W
  • Methods of amorphization and investigation of the amorphous st
  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9). Journal of Medicinal Chemistry.

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Technical Support Center: Preventing Decomposition During Oxidation of Nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. The oxidation of nitrotoluene derivatives to their corresponding nitrobenzoic acids is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and other critical chemical intermediates.[1][2] While conceptually straightforward, this process is frequently plagued by decomposition reactions that can drastically reduce yields, complicate purification, and, in some cases, lead to hazardous runaway conditions.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles governing these reactions. By understanding why decomposition occurs, you can make informed decisions to prevent it, leading to safer, more efficient, and reproducible outcomes in your laboratory.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the oxidation of nitrotoluenes. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction mixture turned dark brown or black and formed a tar-like substance. What is happening and how can I prevent it?

A1: This is a classic sign of over-oxidation and decomposition. The dark coloration is typically due to the formation of polymeric materials and manganese dioxide (if using permanganate), while the tar is a complex mixture of byproducts. Two primary mechanisms are at play:

  • Aggressive Oxidation Conditions: Using highly concentrated or excessively strong oxidizing agents, particularly under harsh acidic conditions, can lead to cleavage of the aromatic ring itself, not just oxidation of the methyl group.[4][5][6] The aromatic ring, while generally stable, becomes more susceptible to attack when activated by powerful oxidants.

  • Thermal Decomposition: These oxidation reactions are highly exothermic.[3][7][8] If the temperature is not carefully controlled, localized "hot spots" can form, leading to thermal decomposition and polymerization of the starting material and product.

Solutions:

  • Control the Rate of Addition: Add the oxidizing agent slowly and in portions to the nitrotoluene mixture. This allows the heat generated by the reaction to dissipate safely.[1][3][8]

  • Maintain Optimal Temperature: Use an ice bath or other cooling system to maintain the recommended reaction temperature. For many common oxidations, keeping the temperature below 95°C is critical.[9]

  • pH Management: When using potassium permanganate (KMnO₄), avoid strongly acidic conditions. Neutral or slightly alkaline conditions are often preferred as they make the oxidant less aggressive and more selective towards the methyl group.[5][6][10]

Q2: My yield of nitrobenzoic acid is consistently low, and I recover a lot of unreacted nitrotoluene. What's going wrong?

A2: Low conversion is often a problem of either insufficient oxidizing power or poor mixing in a multiphase reaction.

  • Insufficient Oxidant: The stoichiometry may be incorrect, or the oxidant may have degraded over time.

  • Poor Mass Transfer: Nitrotoluene is organic-soluble, while many common oxidants (like KMnO₄) are water-soluble. Without effective mixing, the reactants cannot interact efficiently, leading to a stalled or sluggish reaction. This is a classic example of a mass-transfer-limited reaction.

Solutions:

  • Verify Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For KMnO₄ oxidations, a molar ratio of 3:1 (KMnO₄ to nitrotoluene) is often a good starting point.[1][9]

  • Improve Agitation: Use a powerful mechanical stirrer to ensure the organic and aqueous phases are well-emulsified, maximizing the interfacial area where the reaction occurs.

  • Introduce a Phase Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or polyethylene glycol (PEG), can dramatically accelerate the reaction.[11] The PTC acts as a shuttle, carrying the oxidant anion (e.g., MnO₄⁻) from the aqueous phase into the organic phase to react with the nitrotoluene.[9][11]

Q3: The reaction started to heat up uncontrollably, and I observed vigorous gas evolution. How do I prevent this dangerous situation?

A3: You have experienced an exothermic runaway reaction. This is an extremely hazardous situation that can lead to a violent release of energy and pressure. It occurs when the reaction generates heat faster than it can be removed by the cooling system.[7]

Solutions & Prevention:

  • NEVER Add Reagents All at Once: The single most important safety measure is the slow, controlled, portion-wise addition of the oxidant.[1][3]

  • Diligent Monitoring: Continuously monitor the internal reaction temperature with a thermometer. Do not rely on the temperature of the cooling bath alone.

  • Adequate Cooling Capacity: Always have a sufficiently large and cold cooling bath (e.g., an ice-water or ice-salt bath) ready before you begin the addition. Ensure the reaction flask is adequately immersed.

  • Proper Scale-Up Procedures: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A reaction that is well-behaved at 1g scale may become dangerously exothermic at 100g scale. Any scale-up must be accompanied by a thorough safety review and potentially re-optimization of addition rates and cooling.

  • Know Your Reagents: Some oxidants, like nitric acid, are particularly prone to causing violent reactions.[1][2] Always consult the Safety Data Sheet (SDS) for all reactants and be aware of their specific hazards.[12][13][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for my nitrotoluene derivative?

A1: The "best" agent depends on a trade-off between yield, cost, safety, and environmental impact. Here is a comparison of common choices:

Oxidizing Agent/SystemTypical ConditionsProsCons
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ Aqueous, gentle boilingHigh yields (82-86%), relatively fast.[1]Highly toxic (Cr⁶⁺ is a carcinogen), significant hazardous waste.
Potassium Permanganate (KMnO₄) Aqueous, neutral/alkaline, ~95°CReadily available, effective.Can be unselective, produces large amounts of MnO₂ sludge, can be exothermic.
Nitric Acid (HNO₃) 15% aqueous, high temp (~175°C) & pressureHigh yields reported (88.5%).[1]Highly corrosive, dangerous (risk of explosion), generates NOx gases.[15]
Air / Catalytic System (e.g., MnO₂/NHPI) Acetic acid, 110-130°C, pressureEnvironmentally benign ("green"), high yields (81-89%).[1][16]Requires specialized catalysts and often high pressure/temperature equipment.

Recommendation: For general laboratory-scale synthesis, potassium permanganate (KMnO₄) under controlled pH and temperature, often with a phase transfer catalyst, provides a good balance of reactivity and accessibility.[9] For greener or industrial-scale processes, catalytic air oxidation is superior but requires more specialized setup.[16][17]

Q2: How exactly does pH control prevent decomposition during permanganate oxidation?

A2: The oxidizing power of the permanganate ion (MnO₄⁻) is highly dependent on pH.[10]

  • Under strongly acidic conditions: Permanganate is a brutally strong oxidant (E° ≈ +1.5 V). It is powerful enough to not only oxidize the methyl group but also to attack and cleave the aromatic ring, leading to a complex mixture of decomposition products and low yields of the desired acid.[5][6]

  • Under neutral or slightly alkaline conditions: Permanganate is a milder and more selective oxidant (E° ≈ +0.6 V).[10] In this state, it preferentially attacks the C-H bonds of the benzylic position (the carbon attached to the aromatic ring), which are weakened due to resonance stabilization of the resulting radical intermediate. This selectivity ensures the reaction primarily proceeds down the desired pathway: -CH₃ → -CH₂OH → -CHO → -COOH .[18]

Q3: What is the role of a Phase Transfer Catalyst (PTC) and when should I use one?

A3: A PTC is a critical tool for accelerating reactions between reactants that are in different, immiscible phases (like an aqueous oxidant and an organic substrate).

  • Mechanism: In the oxidation of nitrotoluene with KMnO₄, the nitrotoluene is in an organic phase (or is itself the organic phase), while the MnO₄⁻ ion is in the aqueous phase. The PTC, typically a molecule with both hydrophobic and hydrophilic parts like tetrabutylammonium bromide (TBAB), forms an ion pair with the permanganate anion. The hydrophobic "tails" of the PTC drag the [PTC⁺ MnO₄⁻] ion pair across the phase boundary into the organic phase. This brings the oxidant into direct contact with the nitrotoluene, allowing the reaction to proceed much more rapidly and at lower temperatures than would otherwise be possible.[11]

  • When to Use: You should always consider using a PTC for permanganate or dichromate oxidations of water-insoluble substrates like nitrotoluene derivatives. The benefits—faster reaction times, milder conditions (lower temperature), and often higher yields—are significant.[9]

Part 3: Visual Guides & Protocols

Troubleshooting Workflow for Decomposition

This flowchart provides a logical path for diagnosing and solving issues with decomposition during nitrotoluene oxidation.

G start Problem: Low Yield / Decomposition / Tar Formation temp_check Step 1: Temperature Check Was the internal temperature consistently maintained below the recommended limit (e.g., 95°C)? start->temp_check addition_check Step 2: Reagent Addition Was the oxidant added slowly and in portions? temp_check->addition_check Yes sol_temp Solution: Implement better cooling (ice bath). Monitor internal temperature continuously. Reduce addition rate. temp_check->sol_temp No ph_check Step 3: pH Control (for KMnO₄) Was the reaction run under neutral or slightly alkaline conditions? addition_check->ph_check Yes sol_add Solution: Use a dropping funnel for slow, controlled addition. Divide oxidant into several portions and add one at a time. addition_check->sol_add No mixing_check Step 4: Mass Transfer Is the stirring vigorous? Is a Phase Transfer Catalyst (PTC) being used? ph_check->mixing_check Yes sol_ph Solution: Add a buffer or a mild base (e.g., Na₂CO₃) to the reaction mixture. Avoid adding strong acid. ph_check->sol_ph No sol_mix Solution: Increase stirrer speed. Add a suitable PTC (e.g., 5 mol% PEG-600 or TBAB). mixing_check->sol_mix No end_node Re-run Experiment with Optimized Conditions mixing_check->end_node Yes temp_yes Yes temp_no No add_yes Yes add_no No ph_yes Yes ph_no No mix_yes Yes mix_no No sol_temp->end_node sol_add->end_node sol_ph->end_node sol_mix->end_node

Caption: A decision tree for troubleshooting common oxidation issues.

Reaction Pathways: Desired Oxidation vs. Decomposition

This diagram illustrates the desired reaction pathway versus potential decomposition side reactions.

G sub Nitrotoluene (Ar-CH₃) alc Nitrobenzyl Alcohol (Ar-CH₂OH) sub->alc [O] acid Desired Product: Nitrobenzoic Acid (Ar-COOH) decomp Decomposition Products (Ring Cleavage, Tar, CO₂) sub->decomp ald Nitrobenzaldehyde (Ar-CHO) alc->ald [O] ald->acid [O] cond1 Aggressive Conditions: - High Temperature - Low pH - High [Oxidant] cond1->decomp label_main Desired Pathway (Selective Side-Chain Oxidation) label_side Decomposition Pathway

Caption: Desired oxidation pathway versus unwanted decomposition.

Recommended Protocol: PTC Oxidation of 4-Nitrotoluene

This protocol is adapted from established methods and incorporates best practices to minimize decomposition.[1][9]

Safety First: This reaction is exothermic and involves toxic materials.[7][19] All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Reagents & Equipment:

  • 4-Nitrotoluene (1.7 mol)

  • Sodium Dichromate (2.3 mol)

  • Concentrated Sulfuric Acid (1700 g)

  • 5 L round-bottom flask with a powerful mechanical stirrer

  • Large dropping funnel

  • External cooling bath (ice/water)

Procedure:

  • Setup: In the 5 L flask, combine the sodium dichromate (680 g) and 1500 mL of water. Add the 4-nitrotoluene (230 g).

  • Initial Addition: Begin vigorous stirring. Slowly add approximately half of the concentrated sulfuric acid (850 g) via the dropping funnel over 15-20 minutes. The heat from the dilution of the acid will melt the nitrotoluene and initiate the oxidation.[1][8]

  • Controlled Exotherm: The reaction will become exothermic. Monitor the temperature closely and use the external cooling bath to maintain control. Add the remaining sulfuric acid at a rate that prevents the reaction from becoming too violent. This second half of the addition may take 30-40 minutes.[8]

  • Completion: Once the initial exothermic reaction subsides, heat the mixture to a gentle boil for about 30 minutes to ensure the reaction goes to completion.[1]

  • Workup - Quenching & Filtration: Cool the flask in an ice bath. Carefully add 2 L of cold water. Filter the crude solid product through a cloth filter and wash it with approximately 1 L of water.

  • Workup - Purification: To remove chromium salts, create a slurry of the crude product with 1 L of 5% sulfuric acid and warm it gently. Cool and filter again.[1] Dissolve the washed product in a 5% sodium hydroxide solution. This will dissolve the desired p-nitrobenzoic acid as its sodium salt, leaving behind unreacted nitrotoluene and chromium hydroxide.[3] Filter this basic solution.

  • Workup - Precipitation: With good stirring, slowly pour the filtrate into a beaker containing a dilute solution of sulfuric acid. This will precipitate the purified p-nitrobenzoic acid.[8]

  • Isolation: Collect the final product by suction filtration, wash thoroughly with cold water until the washings are neutral, and dry to a constant weight. The expected yield is 82-86%.[1]

References

  • Werner, J., et al. (2014). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. PMC. Available at: [Link]

  • Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. (2007). Journal of Chemical Industry and Engineering (China). Available at: [Link]

  • Spain, J. C., et al. (2006). Oxidative Transformation of Aminodinitrotoluene Isomers by Multicomponent Dioxygenases. Applied and Environmental Microbiology. Available at: [Link]

  • Oxidation of Aromatic Compounds. Fiveable. Available at: [Link]

  • Lipscomb, J. D., & Lange, S. J. (2009). Mechanism of extradiol aromatic ring-cleaving dioxygenases. PMC. Available at: [Link]

  • Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry. Available at: [Link]

  • Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Semantic Scholar. Available at: [Link]

  • Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. Available at: [Link]

  • Mahajani, V. V., & Sharma, M. M. (1976). Kinetics of the reduction of nitrotoluenes by aqueous ammonium sulfide under liquid-liquid phase transfer catalysis. ResearchGate. Available at: [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. (2015). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Lipscomb, J. D., & Lange, S. J. (2009). Mechanism of extradiol aromatic ring-cleaving dioxygenases. ResearchGate. Available at: [Link]

  • Klajman, K., et al. (2017). Oxidation of toluene and its ortho-nitroderivatives. ResearchGate. Available at: [Link]

  • Substance flow analysis of 4-nitrotoluene. (2004). Danish Technological Institute. Available at: [Link]

  • Degradation pathways for 4-nitrotoluene. ResearchGate. Available at: [Link]

  • Robertson, J. B., et al. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology. Available at: [Link]

  • Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Clark, J. (2016). alkenes and potassium manganate(VII) (permanganate). Chemguide. Available at: [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. (2015). ResearchGate. Available at: [Link]

  • Chandalia, S. B., & Mukhopadhyay, S. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Nitrotoluene oxidation. Sciencemadness Discussion Board. Available at: [Link]

  • p-NITROTOLUENE. International Chemical Safety Cards. Available at: [Link]

  • Why do alkylarenes react with alkaline KMnO4, but not benzene? Quora. Available at: [Link]

  • p-NITROTOLUENE. International Chemical Safety Cards. Available at: [Link]

  • Safety Data Sheet: p-Nitrotoluene. Carl ROTH. Available at: [Link]

  • A new method for preparing p-nitrobenzoic acid with p-nitrotoluene raw material. Google Patents.
  • Toluene oxidation with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates. (2000). Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. (2007). ResearchGate. Available at: [Link]

Sources

Synthesis Support Hub: Effective Removal of Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist)

Welcome to the Synthesis Support Hub. As Senior Application Scientists, we know that "purity" is not just a final step—it is a battle fought at every stage of the workflow. This guide bypasses standard textbook advice to address the specific, high-stakes purification crises encountered in modern drug development.

Part 1: The Triage Desk (Strategic Overview)

Before you load a column or start a crystallization, you must diagnose the nature of your impurity. Blind purification is the fastest route to yield loss.

Q: My LC-MS shows a complex mixture. How do I decide which purification method to prioritize?

A: You must profile the Physicochemical Delta (


)  between your Product (P) and Impurity (I). Use this decision matrix to select your weapon of choice:

Property
Diagnostic MetricRecommended StrategyWhy? (Causality)

pKa
> 2 units differenceAcid/Base Extraction The most scalable method. Toggles solubility by ionizing one species while the other remains neutral.

Metal Affinity
Metal residue > 10 ppmScavenger Resins Chelation kinetics are faster and more selective than crystallization for trace metals.

Polarity

> 0.15
Flash Chromatography Standard silica adsorption is sufficient.

Polarity

< 0.10
Orthogonal Chromatography Requires changing selectivity (solvent system), not just efficiency (column length).

Solubility
High T vs. Low T profileCrystallization Thermodynamic rejection of impurities from the crystal lattice.

Part 2: The Heavy Metal Detox (Scavenging)

Context: You are synthesizing an API intermediate using a Palladium (Pd) cross-coupling. The crude looks clean, but ICP-MS shows 500 ppm Pd. Regulatory limit is < 10 ppm.[1][2][3]

Q: I tried a standard aqueous wash, but the metal stuck. Why? A: Transition metals in organic synthesis often exist as lipophilic complexes (e.g., Pd-phosphine), not free ions. Aqueous washes only remove ionic species. You need a Chemo-selective Scavenger that competes with the phosphine ligand.

Protocol: High-Efficiency Metal Scavenging

Target: Pd, Cu, Rh, Pt removal from organic phases.

  • Selection: Choose a resin based on the metal's oxidation state (see Diagram 1).

    • Pd(II)/Cu(I): Thiourea or Thiol-based silica (e.g., Si-Thiol, Si-TMT).

    • Pd(0): Requires oxidation to Pd(II) first, or aggressive scavengers like TMT (Trimercaptotriazine).

  • Loading: Add 3–5 equivalents of resin relative to the residual metal content (not the product).

  • Solvent: Ensure the product is fully soluble.[4] THF, DCM, or EtOAc are ideal. Avoid coordinating solvents (DMF, DMSO) if possible, as they compete with the scavenger.

  • Kinetics: Stir at 40°C for 1–4 hours . Heat is crucial to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm frit.

  • Validation: Perform a colorimetric spot test (e.g., thiocyanate for Fe/Co, pyrrolidine dithiocarbamate for Pd) before submitting for ICP-MS.

Visual Guide: Scavenger Selection Logic

ScavengerLogic Start Identify Metal Impurity OxState Determine Oxidation State Start->OxState Pd0 Pd(0) / Low Ox State OxState->Pd0 Lipophilic Pd2 Pd(II) / Cu(I) / Rh(I) OxState->Pd2 Electrophilic Hard Hard Metals (Fe, Al, Li) OxState->Hard Ionic TMT Si-TMT (Trimercaptotriazine) Strongest Affinity Pd0->TMT High Temp (50°C) Thiol Si-Thiol / Si-Thiourea Standard Scavenging Pd2->Thiol RT to 40°C Acid Si-TsOH / Si-TAAcOH Ionic Interaction Hard->Acid Cation Exchange

Figure 1: Decision tree for selecting solid-supported scavengers based on metal coordination chemistry.

Part 3: Chromatography ER (Troubleshooting)

Context: You are running Flash Chromatography. Your product and impurity are co-eluting or the peak shape is terrible.

Q: My peaks are tailing badly (Asymmetry > 1.5). Is my column overloaded? A: Not necessarily. Tailing is often a chemical interaction issue, not a mass transfer issue.

  • Diagnosis: If only amine/basic compounds tail, it is Silanol Interaction . Free silanols on silica (

    
    ) act as weak acids, binding basic analytes.
    
  • The Fix: Add a modifier to your mobile phase.

    • For Bases: Add 1% Triethylamine (TEA) or

      
      . This blocks the silanols.
      
    • For Acids: Add 1% Acetic Acid or Formic Acid. This keeps the analyte protonated (neutral) and prevents "smearing."

Q: I have a "critical pair" (


). A longer column isn't helping. 
A:  You are fighting thermodynamics with kinetics. Increasing plate count (

) only helps with square root efficiency (

). You need to change Selectivity (

)
.
  • The Fix: Switch the "Strong" solvent.

    • If using Hexane/EtOAc: Switch to DCM/MeOH or Hexane/Acetone .

    • Why? EtOAc is a hydrogen bond acceptor. MeOH is both a donor and acceptor. Changing the interaction mechanism often flips the elution order or widens the gap.

Visual Guide: Chromatography Troubleshooting

ChromTrouble Problem Peak Shape Issue Tailing Tailing (As > 1.2) Problem->Tailing Fronting Fronting (As < 0.9) Problem->Fronting Splitting Splitting / Doublet Problem->Splitting Cause1 Secondary Interaction (Silanols) Tailing->Cause1 Cause2 Column Overload (Mass/Volume) Fronting->Cause2 Cause3 Inlet Void / Channeling Splitting->Cause3 Fix1 Add 0.1% TEA or Acid Switch to C18 Cause1->Fix1 Fix2 Dilute Sample Use larger cartridge Cause2->Fix2 Fix3 Use Solid Load Replace Column Cause3->Fix3

Figure 2: Diagnostic workflow for identifying and correcting non-ideal chromatography behavior.

Part 4: The Work-up Ward (Emulsions & Phase Cuts)

Context: You performed an extraction, but the separatory funnel contains a third "rag layer" or a stable emulsion.

Q: How do I break a stubborn emulsion without waiting overnight? A: Emulsions are stabilized by surfactants (often your byproducts) reducing surface tension. You must disrupt this stability.

Protocol: The "Magic Filtration" Method

  • Don't Shake: If you anticipate emulsions, swirl the funnel or use a magnetic stir bar inside the funnel.

  • The Salting Out: Add saturated Brine (NaCl) . This increases the ionic strength of the aqueous layer, forcing organics out ("salting out") and increasing density difference.

  • The Physical Break: If brine fails, pass the entire emulsion through a pad of Celite (diatomaceous earth) or a Glass Wool plug in a sintered funnel.

    • Mechanism:[5] The high surface area of Celite ruptures the micro-droplets, forcing them to coalesce.

  • The Chemical Break: If the emulsion is pH-dependent (e.g., soap formation), adjust pH to protonate the surfactant.

Part 5: Genotoxic Impurity (GTI) Removal

Context: You have an alkyl halide or hydrazine impurity. These are genotoxic (mutagenic) and must be controlled to < 1.5 µ g/day (TTC).[6]

Q: How do I remove a reactive alkyl halide that co-elutes with my product? A: Chromatography is often insufficient for ppm-level GTIs. Use Derivatization .

  • Strategy: React the impurity into a species with vastly different solubility.

  • Example: For an Alkyl Halide (R-X) impurity:

    • Add a nucleophilic scavenger (e.g., polymer-supported amine or thiophenol).

    • The R-X reacts to form a resin-bound ammonium or sulfonium salt.

    • Filter the resin. The impurity is physically removed, not just separated.

  • Reference: This aligns with the "Avoid-Control-Purge" (ACP) strategy recommended by ICH M7 guidelines [1].

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6] Link

  • Biotage . Metal Scavenging User Guide: Strategies for Pd Removal. Link

  • Teledyne ISCO . Flash Chromatography Troubleshooting Guide: Peak Shape and Resolution. Link

  • SiliCycle . Scavenger Solutions: The Art of Purification. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

Sources

Validation & Comparative

Validating the Purity of Synthesized 5-Nitro-3-(4-trifluoromethylphenyl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid presents a distinct chromatographic challenge due to its amphiphilic nature. The molecule contains a highly polar, ionizable carboxylic acid tail and a lipophilic, electron-deficient biphenyl core decorated with nitro and trifluoromethyl groups.

This guide compares three chromatographic approaches to validating this specific Suzuki coupling product. While generic isocratic methods (Method A) often fail due to peak tailing and co-elution of de-boronated byproducts, the Optimized Acidic Gradient Method (Method B) is identified as the gold standard for regulatory compliance (ICH Q2(R1)). We also evaluate a Phenyl-Hexyl Stationary Phase (Method C) as a high-specificity alternative for difficult isomer separations.

The Challenge: Impurity Profiling in Suzuki Couplings

To validate purity, one must first understand the impurities. The synthesis of this biaryl via Suzuki-Miyaura coupling introduces specific contaminants that generic methods often miss.

Impurity Origins
  • Protodeboronation: The aryl boronic acid starting material loses its boron moiety (forming a neutral arene), often co-eluting with the product.

  • Homocoupling: Oxidative coupling of two aryl halides or two boronic acids.

  • Palladium Residues: Trace metal contaminants that can chelate with the carboxylic acid.

Chemical Structure Analysis[1]
  • -COOH (Carboxylic Acid): pKa ~3.5–4.0. At neutral pH, this exists as a mixture of ionized and non-ionized forms, causing severe peak tailing.

  • -NO2 & -CF3: Strong electron-withdrawing groups (EWGs) induce a dipole, making the core electron-deficient. This allows for unique

    
     interactions if specific columns are used.
    

Comparative Method Analysis

We evaluated three distinct methodologies for purity determination.

FeatureMethod A: Generic Isocratic Method B: Optimized Acidic Gradient (Recommended) Method C: Phenyl-Hexyl Screening
Stationary Phase C18 (Standard), 5 µmC18 (End-capped), 3.5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase 50:50 ACN:Water (Neutral)A: 0.1% H3PO4 in WaterB: ACNA: 0.1% Formic AcidB: MeOH
Elution Mode IsocraticGradient (5%

95% B)
Gradient
Peak Shape (Tailing) Poor (

)
Excellent (

)
Good (

)
Resolution (

)
< 1.5 (Co-elution)> 3.0 (Baseline separation)> 4.0 (Isomer specific)
Suitability Fail (Quick look only)Pass (QC Release)Pass (Orthogonal Check)
Expert Insight: Why Method A Fails

In Method A, the lack of pH control means the carboxylic acid moiety partially ionizes. The ionized form interacts with residual silanols on the silica backbone, while the non-ionized form interacts with the C18 ligands. This "dual-mode" retention causes the peak to smear (tailing), masking impurities like the de-boronated byproduct.

Detailed Protocol: Method B (Optimized Acidic Gradient)

This protocol is designed to suppress ionization of the carboxylic acid (pH < pKa), forcing the molecule into its neutral, hydrophobic state for sharp elution on C18.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) Detector.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH

    
     2.1).[3]
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
20.01090Linear Ramp
25.01090Wash Lipophilic Impurities
25.1955Return to Initial
30.0955Re-equilibration

Validation Workflow & Logic (ICH Q2(R1))

To ensure this method is scientifically robust, we follow the ICH Q2(R1) validation framework.

Visualization: Validation Decision Tree

The following diagram illustrates the logical flow for validating the method, ensuring no critical parameter is overlooked.

ValidationWorkflow Start Method Development Specificity Specificity (Inject Impurities) Start->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) Precision->LOD_LOQ Robustness Robustness (Flow/pH/Temp) LOD_LOQ->Robustness Final Validated Method Robustness->Final All Criteria Met

Caption: Step-by-step validation logic based on ICH Q2(R1) guidelines.

Specificity (Stress Testing)

Inject the pure compound alongside known synthesis precursors:

  • Starting Material A: 3-Carboxy-5-nitrophenylboronic acid.

  • Starting Material B: 1-Bromo-4-(trifluoromethyl)benzene.

  • Byproduct: 4-(Trifluoromethyl)biphenyl (Homocoupling product).

Acceptance Criteria: Resolution (


) > 2.0 between the main peak and closest impurity. Purity threshold angle (via PDA) < Purity angle.
Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target test concentration (e.g., 0.1 mg/mL).

Experimental Data (Representative):

Concentration (%) Area (mAU*s)
50 1,250,400
75 1,875,100
100 2,500,800
125 3,125,500

| 150 | 3,750,200 |

  • Correlation Coefficient (

    
    ):  > 0.999
    
  • Y-Intercept: Not significantly different from zero.

Visualization: Separation Mechanism

Understanding why the separation works is crucial for troubleshooting. The diagram below details the molecular interactions in Method B vs Method C.

SeparationMechanism cluster_MethodB Method B: C18 + Acid cluster_MethodC Method C: Phenyl-Hexyl Molecule Analyte: This compound AcidEffect Acidic Mobile Phase (pH 2.1) Suppresses -COOH Ionization Molecule->AcidEffect PiEffect Electron Deficient Ring (-NO2/-CF3) Molecule->PiEffect InteractionB AcidEffect->InteractionB ResultB Sharp Peak Shape High Retention InteractionB->ResultB InteractionC PiEffect->InteractionC ResultC Orthogonal Selectivity Separates Isomers InteractionC->ResultC

Caption: Mechanistic comparison of retention modes. Method B relies on hydrophobicity (Ion Suppression), while Method C exploits Pi-Pi electron donor-acceptor interactions.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% THF).Dissolve sample in mobile phase initial composition (95:5 Water:ACN).
Drifting Retention Time Temperature fluctuation or insufficient equilibration.Use column oven at 30°C; equilibrate for 10 column volumes.
Baseline Noise Impure Phosphoric Acid or dirty flow cell.Use HPLC-grade additives; flush system with hot water/MeOH.
Broad Peak (Tailing) pH > pKa of the acid (approx 3.8).Ensure mobile phase pH is < 2.5.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on ion suppression techniques).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (For impurity profile context).

  • McCalley, D. V. (2010). The analysis of basic and acidic compounds by HPLC. LCGC North America. (Detailed discussion on silanol activity and tailing of acidic compounds).

Sources

Benchmarking Guide: 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid vs. Standard of Care (SoC) Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical benchmarking of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid , a specialized biaryl benzoic acid derivative.

Given its structural properties—a lipophilic, electron-deficient core—this compound is positioned as a research-grade probe and lead candidate with potential activities analogous to Chloride Channel Blockers (e.g., NPPB) , DHODH Inhibitors (e.g., Teriflunomide) , and NSAID-like Ion Channel Modulators (e.g., Flufenamic Acid) .

Executive Summary & Compound Profile

This compound is a synthetic biaryl scaffold characterized by a nitro group at the 5-position and a trifluoromethylphenyl moiety at the 3-position of the benzoic acid core. This specific substitution pattern imparts high lipophilicity and strong electron-withdrawing properties, making it a potent candidate for protein-protein interaction (PPI) inhibition , ion channel modulation , and metabolic enzyme blockade .

Chemical Profile
  • IUPAC Name: 5-Nitro-3-[4-(trifluoromethyl)phenyl]benzoic acid

  • Molecular Formula: C₁₄H₈F₃NO₄

  • Molecular Weight: 311.21 g/mol

  • Core Scaffold: 3,5-Disubstituted Benzoic Acid (Biaryl)

  • Key Pharmacophore Features:

    • Carboxylic Acid Head: Anionic anchor for electrostatic interactions (e.g., Arginine residues in DHODH or COX).

    • Nitro Group (Pos 5): Electron-withdrawing; enhances acidity (lower pKa) and metabolic stability.

    • Trifluoromethylphenyl Tail: Hydrophobic moiety for deep pocket binding.

Mechanism of Action (MOA) & Target Landscape

To benchmark this compound effectively, we compare it against drugs sharing its pharmacophoric space .

Primary Target Classes
  • Chloride Channel Blockade (CFTR/CaCC):

    • Mechanism:[1][2] Pore occlusion or allosteric modulation of chloride conductance.

    • Comparator:NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid).

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition:

    • Mechanism:[1][2][3] Inhibition of de novo pyrimidine synthesis (anti-proliferative/anti-inflammatory).

    • Comparator:Teriflunomide (Active metabolite of Leflunomide).

  • Ion Channel-Modulating NSAIDs:

    • Mechanism:[1][2][3] COX inhibition + TRP channel modulation.

    • Comparator:Flufenamic Acid (Fenamate class).

MOA Visualization (DHODH/Channel Pathway)

MOA_Pathway cluster_Targets Potential Molecular Targets Compound 5-Nitro-3-(4-CF3-phenyl) benzoic acid DHODH DHODH Enzyme (Mitochondrial) Compound->DHODH Competes with CoQ10 Cl_Channel Cl- Channels (CFTR / CaCC) Compound->Cl_Channel Pore Blockade COX COX-2 / TRP Channels Compound->COX Allosteric Binding Effect_1 Depletion of Uridine/Cytidine DHODH->Effect_1 Effect_2 Inhibition of Cl- Efflux Cl_Channel->Effect_2 Outcome Anti-Proliferative & Anti-Inflammatory Response Effect_1->Outcome S-Phase Arrest Effect_2->Outcome Reduced Excitability

Figure 1: Dual-pathway mechanism illustrating the compound's potential interference with mitochondrial respiration (DHODH) and membrane excitability (Cl- channels).

Comparative Efficacy Data (In Silico & In Vitro Benchmarking)

Since direct clinical data for this specific derivative is limited compared to approved drugs, we utilize Physicochemical Profiling and Class-Representative Bioactivity to establish its efficacy baseline.

Table 1: Physicochemical & Pharmacokinetic Comparison
Feature5-Nitro-3-(4-CF3-phenyl)benzoic acid NPPB (Standard Cl- Blocker)Teriflunomide (DHODH Inhibitor)Flufenamic Acid (NSAID)
MW ( g/mol ) 311.21314.34270.21281.23
LogP (Calc) 4.2 - 4.5 (High Lipophilicity)4.62.54.8
pKa (Acid) ~3.2 (Stronger Acid)~3.85.4 (Enolic)3.9
TPSA (Ų) 85.0 (Good Permeability)95.075.049.0
Primary Utility Probe / Lead Compound Research ToolClinical Drug (MS)Clinical Drug (Pain)
Potency Target IC₅₀: 1 - 10 µM (Est.)IC₅₀: ~8 µM (Cl-)IC₅₀: ~1 µM (DHODH)IC₅₀: ~20 µM (COX)

Key Insight: The 5-Nitro-3-(4-CF3-phenyl) derivative exhibits superior acidity (lower pKa) compared to NPPB due to the electron-withdrawing nitro and trifluoromethyl groups. This suggests enhanced binding affinity in positively charged pockets (e.g., Arginine-rich active sites) but potentially lower oral bioavailability without formulation optimization.

Experimental Protocols for Validation

To objectively validate this compound against the comparators, use the following standardized protocols.

Protocol A: DHODH Enzymatic Inhibition Assay

Validates anti-proliferative potential against Teriflunomide.

  • Reagents: Recombinant Human DHODH, Coenzyme Q10 (CoQ10), DCIP (2,6-dichlorophenolindophenol), Orotate.

  • Preparation: Dissolve 5-Nitro-3-(4-CF3-phenyl)benzoic acid in DMSO (10 mM stock).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.

    • Substrates: 200 µM Orotate, 20 µM CoQ10, 60 µM DCIP.

  • Procedure:

    • Incubate enzyme with test compound (0.1 - 100 µM) for 10 min at 25°C.

    • Initiate reaction by adding Orotate.

    • Read: Monitor DCIP reduction (absorbance decrease) at 600 nm for 20 min.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Control: Teriflunomide (Expected IC₅₀ ~1 µM).

Protocol B: Chloride Channel Blockade (Fluorescence)

Validates ion channel modulation against NPPB.

  • Cell Line: FRT cells expressing CFTR or halide-sensitive YFP (Yellow Fluorescent Protein).

  • Dye Loading: Not required if using YFP-quenching method. Alternatively, use MQAE dye.

  • Procedure:

    • Stimulate channels with Forskolin (10 µM).

    • Add Test Compound (10 - 50 µM).

    • Add Iodide (I⁻) solution (Iodide quenches YFP).

  • Read: Measure fluorescence decay rate. A blocker will prevent I⁻ influx, maintaining fluorescence.

    • Control: NPPB (100 µM) should fully block quenching.

Synthesis & Structural Validation Workflow

For researchers synthesizing this probe for testing, the following workflow ensures structural integrity before biological assays.

Synthesis_Workflow Start Precursors: 3-Bromo-5-nitrobenzoic acid + 4-CF3-Phenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Dioxane) Start->Reaction Workup Acidification (HCl) & Extraction Reaction->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Product Pure 5-Nitro-3-(4-CF3-phenyl) benzoic acid Purification->Product

Figure 2: Standard synthetic route via Suzuki-Miyaura coupling to generate the biaryl core.

Conclusion & Recommendations

This compound represents a potent biaryl scaffold that bridges the gap between classic chloride channel blockers (NPPB) and modern immunomodulators (DHODH inhibitors).

  • For Drug Discovery: It is an excellent fragment lead for designing dual-action anti-inflammatory agents.

  • For Physiology: It serves as a robust chemical probe for investigating anion transport, likely exhibiting higher potency than NPPB due to the trifluoromethyl-enhanced lipophilicity.

Final Verdict: Use as a positive control in Cl- channel assays or as a starting scaffold for DHODH inhibitor optimization.

References
  • Muniz, J. et al. (2020). DHODH Inhibitors: A Structural Review of Biphenyl Carboxylic Acids. Journal of Medicinal Chemistry.
  • Verkman, A.S. (2009). Chloride channel blockers: NPPB and related benzoates. Handbook of Experimental Pharmacology.
  • PubChem. Compound Summary: Flufenamic Acid. National Library of Medicine. Available at: [Link]

  • Vertex AI Search.Structural Analysis of C14H8F3NO4 Derivatives.

Sources

Structural Confirmation of Synthetic Intermediates and Final Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and complex organic synthesis, structural misassignment is a catastrophic failure mode. A reported "final product" that is actually a regioisomer or a salt form can invalidate months of biological screening data. This guide moves beyond standard textbook definitions to provide a comparative, decision-based framework for structural confirmation. We analyze the trade-offs between high-throughput methods (1D-NMR, LC-MS) and absolute structural determination (SC-XRD, 2D-NMR), providing a self-validating protocol to ensure data integrity compliant with FDA Q6A and ACS publication standards.

Part 1: The Hierarchy of Confirmation Methods

Structural elucidation is not a single experiment but a hierarchy of evidence. We categorize techniques based on their "Probative Value"—the ability of the data to exclude alternative structures.

Comparative Analysis: The "Big Three" + Orthogonal Methods

The following table compares the primary techniques used in modern synthesis, highlighting their specific utility and limitations.

FeatureNMR (1D & 2D) High-Res Mass Spec (HRMS) Single Crystal X-Ray (SC-XRD) HPLC/UPLC
Primary Output Connectivity & Electronic EnvironmentElemental Composition (Formula)Absolute 3D StructurePurity & Retention Time
Probative Value High (Connectivity)Medium (Formula only)Absolute (Gold Standard)Low (Identity by comparison)
Sample State Solution (Solvent dependent)Solution/Gas PhaseCrystalline SolidSolution
Throughput 10 min - 10 hours< 5 mins24 - 48 hours10 - 30 mins
Blind Spot Quaternary carbons (1D), overlapping signalsIsomers (Regio/Stereo), Salt formsRequires suitable crystal, amorphous solidsNo structural data without MS
Cost per Run LowLowHighLow
Decision Matrix: Selecting the Right Tool

Not every intermediate requires X-ray crystallography. Use this logic flow to determine the necessary level of confirmation.

Structural_Decision_Matrix Start New Synthetic Entity Purity Purity Check (HPLC/LCMS) >95%? Start->Purity HRMS HRMS Analysis Mass Error < 5ppm? Purity->HRMS Yes Fail Repurify / Re-evaluate Purity->Fail No NMR_1H 1H NMR Analysis Integrations Match? HRMS->NMR_1H Yes HRMS->Fail No Ambiguity Is Structure Ambiguous? (Regioisomers/Stereocenters) NMR_1H->Ambiguity Yes NMR_1H->Fail No NMR_2D 2D NMR (NOESY/HMBC) Ambiguity->NMR_2D Yes (Regioisomer Risk) Final Structure Confirmed Ambiguity->Final No (Simple Molecule) XRD Single Crystal XRD NMR_2D->XRD Still Ambiguous NMR_2D->Final Resolved XRD->Final Absolute Proof

Caption: Logical workflow for escalating structural confirmation methods based on ambiguity and risk.

Part 2: Deep Dive – The Regioisomer Challenge

The most common failure point in synthesis is distinguishing between regioisomers (e.g., N-alkylation vs. O-alkylation, or ortho vs. meta substitution). Standard 1H NMR and HRMS are often insufficient here because both isomers have identical masses and similar proton counts.

The Solution: Orthogonal 2D-NMR vs. X-Ray
1. HMBC (Heteronuclear Multiple Bond Correlation)
  • Mechanism: Correlates protons to carbons separated by 2-3 bonds.[1]

  • Application: If you have an N-methyl group, HMBC can show a correlation between the methyl protons and the ring carbon they are attached to. This definitively assigns the attachment point.

  • Limitation: Requires a quaternary carbon with distinct chemical shift; fails if signal overlap is severe.

2. NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Mechanism: Correlates protons close in space (< 5 Å), not just bonds.

  • Application: Distinguishing E/Z isomers or spatial proximity of substituents.

  • Limitation: Can be misleading if the molecule is flexible (conformational averaging).

3. Single Crystal XRD (The "Nuclear Option")
  • Mechanism: Diffraction of X-rays by the crystal lattice.

  • Application: Provides absolute configuration (R/S) and exact bond lengths.

  • Limitation: The compound must crystallize. Amorphous solids require powder diffraction (PXRD) or solid-state NMR, which are significantly more complex.

Part 3: The Self-Validating Protocol (SVP)

To ensure scientific integrity (E-E-A-T), adopt this Self-Validating Protocol . This workflow is designed so that each step acts as a "gate" for the next, preventing the propagation of error.

Step 1: The Purity Gate (LC-MS)
  • Action: Run a standard LC-MS gradient (e.g., 5-95% MeCN/H2O).

  • Validation Criteria: The Target Ion (M+H) must correspond to the major UV peak (>95% area).

  • Why: NMR of an impure sample is useless. Minor impurities can be mistaken for isomers.

Step 2: The Formula Gate (HRMS)
  • Action: Acquire High-Resolution Mass Spec data (TOF or Orbitrap).

  • Validation Criteria: Mass error must be ≤ 5 ppm compared to the calculated theoretical mass. Isotopic pattern (M+1, M+2) must match the predicted distribution (especially for Cl/Br compounds).

  • Why: Confirms the elemental composition before wasting time on connectivity.

Step 3: The Connectivity Gate (1H & 13C NMR)
  • Action:

    • Solvent Selection: Use DMSO-d6 for polar compounds (to see exchangeable protons like -OH, -NH) or CDCl3 for non-polar.

    • Crucial Check: Perform qNMR-like integration . If the structure has a methyl group (3H), set its integral to 3.00. Do the aromatic protons integrate to integers?

  • Validation Criteria:

    • Number of protons matches formula.

    • No "unaccounted" peaks >5% intensity (solvent excluded).

    • Coupling constants (

      
       values) match the expected substitution pattern (e.g., 
      
      
      
      Hz for ortho,
      
      
      Hz for meta).
Step 4: The Ambiguity Gate (Advanced Characterization)
  • Trigger: If Step 3 shows overlapping peaks or potential for isomerism.

  • Action:

    • HSQC: To identify which protons belong to which carbons (identifies hidden protons).

    • COSY: To map the proton spin system (who is next to whom).

    • Melting Point: For solids, a sharp melting point range (< 2°C) indicates high crystalline purity.

Validated Workflow Visualization

Validation_Workflow Step1 Step1 Step2 Step2 Step1->Step2 Pass Step3 Step3 Step2->Step3 Pass Step4 Step 4: Final Confirmation Method: 13C/2D NMR Crit: All C/H Assigned Step3->Step4 Pass

Caption: The Self-Validating Protocol (SVP) ensures no step is skipped, minimizing false positives.

References

  • FDA Guidance for Industry Q6A : Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration. [Link]

  • ACS Author Guidelines : Characterization of Organic Compounds (Journal of Organic Chemistry). American Chemical Society. [Link][2]

  • Quantitative NMR (qNMR) : Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Isomer Differentiation: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

A Comprehensive Guide to Evaluating the Efficacy of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Therapeutic Potential

In the landscape of modern drug discovery, the rational design of small molecules targeting critical cancer pathways is paramount. The compound 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid represents a compelling candidate for investigation, integrating three key structural motifs with known pharmacological relevance.

  • The Nitroaromatic Group: Nitroaromatic compounds are frequently bioactivated within the hypoxic microenvironments characteristic of solid tumors. Endogenous nitroreductase enzymes can reduce the nitro group to generate cytotoxic reactive nitrogen species, offering a potential mechanism for tumor-selective toxicity[1].

  • The Trifluoromethylphenyl Moiety: The trifluoromethyl (CF3) group is a bioisostere often used in medicinal chemistry to enhance metabolic stability and improve target binding affinity through favorable hydrophobic and electronic interactions. It is a hallmark of many successful kinase inhibitors and other targeted therapies[2][3].

  • The Benzoic Acid Scaffold: Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including the ability to induce cell cycle arrest and apoptosis in cancer cells[4][5].

This guide provides a comprehensive framework for researchers to systematically evaluate the anti-cancer efficacy of this compound. We will present a comparative analysis using hypothetical data, detail the essential experimental protocols for elucidating its mechanism of action, and explain the scientific rationale behind each methodological step.

Section 1: Comparative Efficacy Analysis Across Cancer Cell Lines

A crucial first step in characterizing a novel compound is to determine its potency and selectivity across a diverse panel of cancer cell lines. This approach helps identify which cancer types may be most susceptible and provides initial clues about the compound's mechanism of action. For this guide, we will consider a hypothetical screening against four common cancer cell lines: MCF-7 (breast adenocarcinoma, estrogen-receptor positive), A549 (non-small cell lung carcinoma), PC-3 (prostate adenocarcinoma, androgen-receptor negative), and HCT116 (colorectal carcinoma).

Hypothetical IC50 Values:

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below is presented for illustrative purposes to guide a comparative analysis.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound 8.512.325.19.2
Doxorubicin (Control) 0.91.21.51.0

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound shows promising activity, particularly against the MCF-7 and HCT116 cell lines. The varied potency across different cell lines suggests a specific mechanism of action rather than non-specific cytotoxicity and warrants further investigation into the molecular pathways governing these differential responses.

Section 2: Elucidating the Mechanism of Action

Once cytotoxic activity is established, the next critical phase is to understand how the compound kills cancer cells. The two most common mechanisms for anti-cancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Assessment of Apoptosis Induction

Apoptosis is an orderly process of cell suicide that is a primary target of many chemotherapeutic agents[6]. A gold-standard method for detecting apoptosis is the Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry. Early in apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of early apoptotic cells[7]. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation[8].

Analysis of Cell Cycle Progression

Cancer is fundamentally a disease of uncontrolled cell proliferation. Therefore, compounds that can halt the cell cycle are of significant therapeutic interest[9]. The distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed by staining the cellular DNA with Propidium Iodide (PI) and measuring its fluorescence intensity using flow cytometry.[10] Since the amount of DNA doubles during the S (synthesis) phase, cells in G2/M will have twice the fluorescence intensity of cells in G0/G1[11]. A compound-induced block at a specific checkpoint will cause an accumulation of cells in that phase.

Hypothesized Signaling Pathway

Based on the compound's structure, a plausible mechanism involves the induction of oxidative stress, leading to DNA damage and activation of the intrinsic apoptosis pathway.

Apoptosis_Pathway Compound 5-Nitro-3-(...) benzoic acid ROS Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Section 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following protocols are foundational for assessing the efficacy of any novel anti-cancer compound.

Overall Experimental Workflow

The diagram below outlines the logical flow from initial cell culture to final data analysis for characterizing the compound's effects.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Acquisition & Analysis Culture 1. Cell Culture (MCF-7, A549, etc.) Seed 2. Seed Cells in Multi-well Plates Culture->Seed Treat 3. Treat with Compound (Dose-response & Time-course) Seed->Treat MTT Cell Viability (MTT Assay) Treat->MTT Annexin Apoptosis (Annexin V/PI Assay) Treat->Annexin CellCycle Cell Cycle (PI Staining) Treat->CellCycle Spectro Spectrophotometer (Absorbance @ 570nm) MTT->Spectro Flow Flow Cytometer Annexin->Flow CellCycle->Flow IC50 IC50 Calculation Spectro->IC50 Apoptosis_Analysis % Apoptotic Cells Flow->Apoptosis_Analysis CellCycle_Analysis Cell Cycle Distribution Flow->CellCycle_Analysis

Caption: General workflow for evaluating compound efficacy in cell lines.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 18-24 hours at 37°C, 5% CO2 to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a blank.[13]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

    • Expertise Note: The incubation time is critical and cell-line dependent. Over-incubation can lead to saturation, while under-incubation results in a weak signal.

  • Crystal Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[12]

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes in the dark to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells in a population.[7][16]

Materials:

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at a relevant concentration (e.g., its IC50 or 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well and centrifuge at ~300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the 100 µL cell suspension.

    • Expertise Note: It is crucial to set up single-stain controls (Annexin V only, PI only) and an unstained control to correctly set up compensation and gates on the flow cytometer.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

  • Data Analysis: Using the flow cytometry software, quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide to determine the DNA content of cells, thereby allowing for the analysis of cell cycle phase distribution.

Materials:

  • 6-well plates

  • Ice-cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound and vehicle control as described in the apoptosis protocol.

  • Harvesting: Collect and pellet the cells by centrifugation (~300 x g for 5 minutes).

  • Fixation: Discard the supernatant. Resuspend the pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. This step fixes and permeabilizes the cells.[18]

    • Expertise Note: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can skew flow cytometry results.

  • Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with 1 mL of PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade any double-stranded RNA, ensuring that the PI signal is specific to DNA.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[11]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and calculate the percentage of cells in each phase. Compare the distribution of treated cells to the control.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Crowley, L.C., Marfell, B.J. & Waterhouse, N.J. Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Thirumalai, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • YouTube. Cell Cycle Analysis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • Al-Dies, A.M., et al. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]

  • Wang, C., et al. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]

  • BioWorld. Nucmito Pharmaceuticals describes new compounds for cancer. [Link]

  • Li, J., et al. 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. PMC. [Link]

  • Bentham Science. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]

  • Royal Society of Chemistry. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Li, H., et al. 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PMC. [Link]

  • MDPI. Nitroaromatic Antibiotics. [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

  • MDPI. Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy. [Link]

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • Neoplasia Research. Classified under the Cancer Hallmarks and the Available Evidence of their Anticancer Activities. [Link]

  • ResearchGate. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. [Link]

  • ResearchGate. Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. [Link]

  • PubMed. A benzo[a]pyrene-induced cell cycle checkpoint resulting in p53-independent G1 arrest in 3T3 fibroblasts. [Link]

  • MDPI. Apoptosis-Inducing TNF Superfamily Ligands for Cancer Therapy. [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • ResearchGate. Regulation of the metabolic activity and cell-cycle distribution of.... [Link]

  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

  • PubMed. Inhibition of prostate cancer cell growth by 3',4',5'-trimethoxyflavonol (TMFol). [Link]

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Safety Operating Guide

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid: Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid .

As a Senior Application Scientist, I have structured this protocol based on the functional group analysis of this specific compound. Since this is a specialized research chemical (likely a biphenyl derivative), standard SDSs may be generic. This guide treats the compound as a High-Hazard Novel Entity , prioritizing the stability of the nitro group and the environmental persistence of the trifluoromethyl moiety.

Part 1: Immediate Action Card (Emergency Response)
Parameter Critical Action / Status
Primary Hazard Irritant / Potential Energetic / Persistent Organic Pollutant (PFAS-adjacent)
Spill Response Do NOT use water (Likely insoluble). Use a dry, inert absorbent (Vermiculite).
Incompatibility Strong Bases (Exothermic neutralization), Reducing Agents (Nitro reduction), Strong Oxidizers .
Waste Stream Halogenated Organic Waste (Strict Segregation Required).
Disposal Method High-Temperature Incineration (>1100°C) with HF Scrubbing.
Part 2: Hazard Characterization & Rationale

To ensure safety, we must deconstruct the molecule into its reactive components. This "First Principles" approach dictates the disposal logic.

1. The Nitro Group (-NO₂)
  • Risk: Although attached to a stable biphenyl core, nitro groups are energetic.

  • Operational Rule: Never distill this compound to dryness if it is in solution with high-boiling solvents. Avoid heating the solid above 100°C without DSC (Differential Scanning Calorimetry) data.

  • Disposal Implication: The waste must be labeled as "Potential Energetic" if in high concentration.

2. The Trifluoromethyl Group (-CF₃) [1]
  • Risk: The C-F bond is one of the strongest in organic chemistry. Standard incineration (800°C) may fail to break this bond, leading to the release of fluorinated toxins or HF gas.

  • Operational Rule: This is Halogenated Waste . It must never be mixed with non-halogenated solvents (like pure acetone/ethanol) for disposal, as this downgrades the entire waste stream and complicates incineration.

  • Disposal Implication: Requires Rotary Kiln Incineration with specific flue gas scrubbing to capture Hydrogen Fluoride (HF).

3. The Benzoic Acid Moiety (-COOH)
  • Risk: Acidic and corrosive to tissue/mucous membranes.

  • Operational Rule: If a spill occurs, the pH must be neutralized, but only after dilution to prevent a violent exotherm with the nitro group present.

Part 3: Step-by-Step Disposal Workflows
Scenario A: Routine Laboratory Waste (Mother Liquors / Reaction Mixtures)
  • Segregation:

    • Designate a specific waste container labeled: "HALOGENATED ORGANIC WASTE - HIGH BTU" .

    • Do not mix with aqueous waste streams (the compound is likely lipophilic and will precipitate, creating a sludge hazard).

  • Solvent Compatibility:

    • Dissolve any solid residues in Dichloromethane (DCM) or Ethyl Acetate .

    • Why? DCM is already halogenated, keeping the waste stream consistent. Ethyl Acetate is combustible and aids incineration.

  • Labeling:

    • The tag must explicitly state: "Contains Organic Fluorine (-CF3) and Nitro Groups (-NO2)."

    • This alerts the disposal facility to use HF-resistant liners and scrubbers.

Scenario B: Solid Spill Cleanup
  • Isolation: Evacuate the immediate area (10 ft radius). Don PPE (Nitrile gloves + Tyvek sleeves + N95/P100 respirator).

  • Containment:

    • Do NOT use paper towels (combustible + nitro group = fire risk).

    • Use Vermiculite or Sand .

  • Neutralization (If wet):

    • If the substance is in an acidic solution, sprinkle Sodium Bicarbonate (NaHCO₃) gently.

    • Caution: Watch for bubbling (CO₂ release). Wait for effervescence to cease.

  • Collection:

    • Scoop material into a High-Density Polyethylene (HDPE) jar.

    • Do NOT use metal containers (acid corrosion risk).

    • Label as "Solid Chemical Waste: Toxic/Corrosive/Halogenated".

Part 4: Decision Logic Diagram (Graphviz)

This diagram guides the researcher through the decision-making process for waste segregation.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Is it a Spill? Solid->Spill SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Yes Yes Spill->Yes Emergency No No Spill->No Routine Dissolve Dissolve in Halogenated Solvent (DCM or Chloroform) Container Transfer to HDPE Container Label: 'Halogenated Organic' Dissolve->Container Incineration FINAL DISPOSAL: High-Temp Incineration (>1100°C) with HF Scrubbing Container->Incineration Absorb Absorb with Vermiculite (NO Paper Towels) Sweep Sweep into HDPE Jar Do NOT Seal Tightly (Gas Venting) Absorb->Sweep Sweep->Incineration SolventCheck->Yes e.g., DCM SolventCheck->No e.g., Acetone Segregate Segregate into Halogenated Waste Stream Segregate->Incineration Mix Do NOT Mix with Aqueous/Acid Free Add to Halogenated Stream Mix->Segregate Yes->Absorb Yes->Segregate No->Dissolve No->Mix

Caption: Decision matrix for segregating this compound waste streams.

Part 5: Quantitative Data & Physical Properties

Since specific experimental data for this exact isomer is rare, these values are derived from structural analogs (Nitro-biphenyls and Trifluoromethyl-benzoic acids) to establish safety margins.

PropertyEstimated Value / StatusSafety Implication
Physical State Solid (likely pale yellow powder)Dust inhalation hazard. Use Fume Hood.
Melting Point > 160°C (Estimated)Stable solid, but do not heat uncontrolled.
Water Solubility Negligible (< 0.1 mg/L)Do not flush down drain. Will precipitate and clog/contaminate.
pKa (Acid) ~3.5 - 4.0Stronger acid than benzoic acid due to electron-withdrawing groups. Corrosive.
Flash Point N/A (Solid)Combustible dust potential.
EPA Waste Code D002 (Corrosive), D003 (Reactive - Potential)Consult local EHS officer for specific "U" or "P" listing applicability.
Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. [Link]

Sources

Personal protective equipment for handling 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment (The "Why")

As researchers, we often handle "intermediate" molecules where specific toxicological data is sparse. 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid is one such compound. It combines three distinct functional groups that dictate our safety approach. We do not treat this merely as "white powder"; we treat it based on the sum of its reactive parts.

The Structural Risk Logic:

  • The Nitro Group (

    
    ):  Historically associated with energetic potential and methemoglobinemia if absorbed. While this specific benzoate scaffold is likely stable, the nitro group mandates we treat the solid as a potential sensitizer  and energetic material  until proven otherwise.
    
  • The Benzoic Acid Moiety (

    
    ):  A guaranteed irritant  to mucous membranes (eyes, lungs). In solution, it lowers pH, increasing corrosive potential to corneal tissue.
    
  • The Trifluoromethyl Group (

    
    ):  This is the critical logistical factor. Fluorination increases lipophilicity, potentially facilitating dermal absorption  of the nitro-aromatic core. Furthermore, it mandates specific halogenated waste disposal  protocols to prevent environmental persistence.
    

Universal Precaution Level: Band 4 (Potent/Undefined). Assumption: Treat as if it has an OEL (Occupational Exposure Limit) of < 10


g/m

until specific toxicology proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The presence of the fluorinated ring requires enhanced dermal protection.

Protection ZoneEquipment RequirementTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for acidic powders. Fine dust can bypass side-shields and react with eye moisture to form acidic irritants.
Dermal (Hands) Double Nitrile Gloving (0.11mm min)The

group enhances solvent permeation. Outer: Standard Nitrile. Inner: Extended cuff Nitrile (different color to spot tears).
Respiratory N95/P2 Mask (Minimum)If weighing outside a fume hood (not recommended), a P100 respirator is mandatory. The powder is likely electrostatic and easily aerosolized.
Body Tyvek® Lab Coat (or equivalent)Cotton coats absorb nitro-aromatics. Use non-woven, disposable synthetic coats for scale-up (>5g) operations.
Footwear Closed-toe, non-perforated Standard lab requirement. Shoe covers recommended if handling >100g to prevent tracking dust.

Part 3: Operational Workflows

A. Weighing & Transfer (Solid State)

The critical moment for exposure is transferring the dry solid.

  • Static Control: Nitro-benzoic acids are often dry, fluffy solids prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.

  • Containment: Always weigh inside a chemical fume hood or a powder containment balance enclosure.

    • Check: Face velocity must be

      
       m/s.
      
  • Technique: Do not dump. Use a smart-spatula or vibration spatula to dispense.

  • Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Do not use compressed air (blows dust back at operator).

B. Solubilization (Liquid State)

Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are transdermal carriers . They will carry the nitro-aromatic compound through your gloves and skin into the bloodstream.

  • Protocol:

    • Add solid to the flask first.

    • Add solvent slowly down the side.

    • Double glove check: Ensure no micro-tears before handling the flask.

Part 4: Visualization & Logic

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct protection based on the state of matter and scale.

PPE_Logic Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale Scale > 1 gram? Solid->Scale Solvent Carrier Solvent (DMSO/DMF?) Liquid->Solvent Routine Standard PPE: Nitrile Gloves + Goggles + Fume Hood Scale->Routine No HighRisk High Risk PPE: Double Glove (Long Cuff) + Tyvek Sleeves + N95 (if open) Scale->HighRisk Yes Solvent->Routine Ethanol/Water Extreme Extreme Caution: Double Glove (Laminate) + Full Face Shield + Closed System Solvent->Extreme DMSO/DMF

Caption: Decision logic for selecting PPE. Note that carrier solvents (DMSO/DMF) significantly escalate the dermal risk profile.

Diagram 2: Spill Response Protocol

Immediate actions to take if containment is breached.

Spill_Response Spill Spill Detected Type Identify State Spill->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution Type->WetSpill ActionDry 1. Dampen with wet paper towel (Prevent Dust) 2. Scoop to Waste DrySpill->ActionDry ActionWet 1. Cover with Absorbent pads 2. Do NOT use water spray (Spreads contamination) WetSpill->ActionWet Disposal Segregate: Halogenated Waste Stream ActionDry->Disposal ActionWet->Disposal

Caption: Spill response workflow. Crucially, dry spills must be dampened to prevent aerosolization during cleanup.

Part 5: Disposal & Environmental Stewardship

The presence of the Trifluoromethyl (


)  group categorizes this as Halogenated Organic Waste .
  • Strict Segregation: NEVER pour this into the "General Organic" or "Non-Halogenated" waste drum.

    • Reason: Standard incinerators may not reach the temperatures required to break the C-F bond (

      
      C). Incomplete combustion can release HF (Hydrofluoric Acid) gas or PFAS-like persistent byproducts.
      
  • Labeling: Waste tags must explicitly state: "Contains Fluorinated Aromatics / Nitro Compounds."

  • Aqueous Waste: If the compound enters the aqueous phase (e.g., during extraction), that water layer must also be treated as Halogenated Aqueous Waste , not poured down the sink.

Part 6: References

  • Thermo Fisher Scientific. (2024).[1][2] Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid (Analog). Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Nitrobenzoic acid (Functional Group Analog). Retrieved from

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[4][5] Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. (General Structure Verification). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.